3-chloro-N,N-dimethylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYYPUOUHCAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390864 | |
| Record name | 3-chloro-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17268-49-4 | |
| Record name | 3-chloro-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-N,N-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Literature of 2,6-Diaminopyrimidin-4(3H)-one
An important clarification regarding your request: The CAS number 5407-04-5 provided corresponds to 3-Dimethylaminopropyl chloride hydrochloride . The chemical name, 2,6-Diamino-4,5-dihydro-4-oxopyrimidine , refers to a different chemical entity.
This guide will focus on the synthesis and literature review for 2,6-Diaminopyrimidin-4(3H)-one (also known as 2,6-diamino-4-hydroxypyrimidine), which is the common and stable tautomer of the requested 2,6-Diamino-4,5-dihydro-4-oxopyrimidine. This compound is a key intermediate in the synthesis of various biologically active molecules.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,6-Diaminopyrimidin-4(3H)-one. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Identification
| Property | Value | Reference |
| Chemical Name | 2,6-Diaminopyrimidin-4(3H)-one | |
| Synonyms | 2,6-Diamino-4-hydroxypyrimidine | [1][2] |
| CAS Number | 143504-99-8 | [3] |
| Molecular Formula | C₄H₆N₄O | [3] |
| Molecular Weight | 126.12 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | >250 °C | [5] |
Synthesis of 2,6-Diaminopyrimidin-4(3H)-one
A common and efficient method for the synthesis of 2,6-Diaminopyrimidin-4(3H)-one involves the condensation of guanidine with an active methylene compound, typically a cyanoacetate derivative.
Reaction Scheme:
Figure 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2,6-Diaminopyrimidin-4(3H)-one is described as follows:
-
To a stirred solution of sodium methoxide (10.46 mol) in methanol (2 L) at a temperature below 20°C, add guanidinium chloride (5.23 mol) and methyl cyanoacetate (5.49 mol).
-
The reaction mixture is stirred for 15 minutes at 10-20°C.
-
The mixture is then heated to reflux and maintained at this temperature for 8 hours.
-
After the reaction is complete, the solvent is removed by distillation under vacuum at a temperature below 60°C.
-
Water (2 L) is added to the resulting residue.
-
The pH of the reaction mass is adjusted to 7-8 using concentrated HCl (approximately 550 mL).
-
The precipitated product is collected by filtration, washed with water, and dried to yield 2,6-Diaminopyrimidin-4(3H)-one.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94% | |
| Melting Point | 286-287 °C (decomposed) | |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 5.69 (s, 1H), 6.31 (s, 2H), 6.57 (s, 2H) |
Literature Review and Applications
2,6-Diaminopyrimidin-4(3H)-one is a versatile intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of pharmaceuticals.
3.1. Intermediate in Pharmaceutical Synthesis:
This pyrimidine derivative is a crucial building block for the synthesis of various therapeutic agents. A notable application is in the synthesis of Minoxidil , a potent antihypertensive agent also widely used for treating alopecia.[1] The synthesis of Minoxidil from 2,6-Diaminopyrimidin-4(3H)-one involves a multi-step process.
Figure 2: Synthetic pathway to Minoxidil.
Furthermore, 2,6-diaminopyrimidin-4(3H)-one serves as a starting material for the synthesis of substituted pyrrolo[2,3-d]pyrimidines, which are key components in the creation of antifolate drugs like Pemetrexed .[6] Pemetrexed is a multi-targeted antifolate used in the treatment of various cancers.
3.2. Biological Activities of Derivatives:
Derivatives of 2,6-diaminopyrimidine exhibit a broad spectrum of biological activities. These include:
-
Anticancer Activity: Diaminopyrimidine derivatives have been designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a protein involved in tumor development.[7] Some of these compounds have shown significant antiproliferative activities against cancer cell lines.[7]
-
Antitubercular Activity: Novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular properties.[4]
-
Antiviral and Antitumor Agents: The 2,6-diamino substitution pattern on the pyrimidine ring is associated with potential antiviral and antitumor properties.[3]
-
Dihydrofolate Reductase (DHFR) Inhibitors: Many derivatives of diaminopyrimidines are known to be potent inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.[8] This makes them effective as antimicrobial and anticancer agents.
-
Kinase Inhibitors: The diaminopyrimidine scaffold is a common feature in various kinase inhibitors, which are a major class of targeted cancer therapies.[7]
Experimental Workflow for Biological Evaluation:
The biological evaluation of newly synthesized diaminopyrimidine derivatives typically follows a structured workflow.
Figure 3: Drug discovery workflow for diaminopyrimidine derivatives.
Conclusion
2,6-Diaminopyrimidin-4(3H)-one is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse array of biologically active molecules. The continued exploration of new derivatives based on this pyrimidine scaffold holds considerable promise for the discovery of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. The development of more efficient and environmentally friendly synthetic routes to this key intermediate will further enhance its utility in the pharmaceutical industry.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
The Enigmatic Role of 3-chloro-N,N-dimethylpropanamide in Organic Synthesis: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-N,N-dimethylpropanamide is a bifunctional organic molecule poised for significant application in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. While specific, in-depth research on this particular amide is nascent, its structural motifs—a reactive alkyl chloride and a tertiary amide—suggest a predictable yet versatile reactivity profile. This technical guide elucidates the core mechanism of action for this compound in organic reactions, drawing upon established principles of organic chemistry and data from analogous N-substituted chloropropanamides. The primary pathway discussed is nucleophilic substitution, with considerations for potential intramolecular cyclization. This document aims to provide a foundational understanding for researchers looking to leverage this compound in their synthetic endeavors.
Introduction
The quest for novel molecular architectures with tailored biological activities is a driving force in modern drug discovery and materials science. Halogenated amides, such as this compound, represent a class of versatile building blocks. The presence of a chlorine atom on the propyl chain introduces an electrophilic center, susceptible to attack by a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular frameworks. This whitepaper will delve into the theoretical underpinnings of this compound's reactivity, providing a predictive framework for its application in organic synthesis.
Core Mechanism of Action: Nucleophilic Substitution
The principal mechanism of action for this compound in organic reactions is nucleophilic substitution at the carbon atom bonded to the chlorine. This reaction involves the displacement of the chloride ion (a good leaving group) by a nucleophile. The specific pathway, whether Sₙ1 or Sₙ2, is dictated by the reaction conditions and the nature of the nucleophile.
The Sₙ2 Pathway: A Concerted Approach
Given that the chlorine atom is attached to a primary carbon, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the most probable pathway under most conditions. This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.
Key Characteristics of the Sₙ2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile (second-order kinetics).
-
Stereochemistry: If the carbon were chiral, the reaction would proceed with an inversion of stereochemistry.
-
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Caption: General Sₙ2 reaction pathway for this compound.
Potential for Sₙ1 Pathway
While less likely for a primary alkyl halide, an Sₙ1 (unimolecular nucleophilic substitution) mechanism could be favored under specific conditions, such as in the presence of a strong Lewis acid catalyst and a polar protic solvent. This two-step process involves the formation of a carbocation intermediate.
Intramolecular Cyclization: A Competing Pathway
Under basic conditions, an alternative reaction pathway for this compound is intramolecular cyclization. The amide oxygen, once deprotonated, can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine. This would lead to the formation of a five-membered lactam ring.
Caption: Potential intramolecular cyclization of this compound.
Quantitative Data and Experimental Protocols
As of the date of this publication, specific quantitative data (e.g., reaction kinetics, yields with various nucleophiles) and detailed experimental protocols for reactions involving this compound are not widely available in peer-reviewed literature. The data presented below is a generalized representation based on the reactivity of similar chloro-functionalized amides.
| Nucleophile | Product Type | Typical Solvent | General Reaction Conditions |
| Azide (N₃⁻) | Alkyl Azide | DMF, DMSO | 50-80 °C, 4-12 h |
| Cyanide (CN⁻) | Alkyl Nitrile | Acetone, Ethanol | Reflux, 6-24 h |
| Alkoxides (RO⁻) | Ether | Corresponding Alcohol | Room Temp to Reflux, 2-12 h |
| Amines (R₂NH) | Tertiary Amine | Acetonitrile, Ethanol | 60-100 °C, 8-48 h |
Table 1: Generalized Reaction Parameters for Nucleophilic Substitution of this compound.
General Experimental Protocol for Nucleophilic Substitution
The following is a generalized protocol for a typical Sₙ2 reaction with this compound. Note: This is a template and requires optimization for specific nucleophiles and desired products.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Caption: Generalized experimental workflow for nucleophilic substitution.
Applications in Drug Development and Synthesis
The reactivity of this compound makes it an attractive intermediate for the synthesis of a variety of target molecules in drug development. The ability to introduce nitrogen-, oxygen-, and carbon-based nucleophiles allows for the construction of diverse chemical libraries for screening. Potential applications include the synthesis of novel scaffolds for kinase inhibitors, GPCR modulators, and other biologically active compounds.
Conclusion
While direct experimental data on this compound is limited, its chemical structure strongly suggests that its primary mechanism of action in organic reactions is nucleophilic substitution, predominantly via an Sₙ2 pathway. The potential for intramolecular cyclization under basic conditions adds to its synthetic utility. This whitepaper provides a foundational, albeit predictive, guide for researchers. It is anticipated that as this versatile building block gains more attention, a wealth of specific experimental data will emerge, further solidifying its role in modern organic synthesis.
Disclaimer: This document is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The reaction conditions provided are generalized and require optimization for specific applications.
A Technical Guide to the Solubility of 3-chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of 3-chloro-N,N-dimethylpropanamide. Due to a notable absence of specific quantitative solubility data in published literature for this compound, this document provides a comprehensive theoretical solubility assessment based on its molecular structure. Furthermore, it presents a detailed, generalized experimental protocol for determining the solubility of organic compounds, enabling researchers to generate empirical data. This guide includes a predictive solubility table and a procedural workflow diagram to facilitate laboratory application.
Introduction and Theoretical Solubility Profile
This compound is a halogenated amide with the molecular formula C₅H₁₀ClNO. Its structure consists of a polar N,N-dimethylpropanamide head and a short, chlorinated alkyl tail. The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.
The key structural features influencing the solubility of this compound are:
-
Amide Group: The tertiary amide group is highly polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents.
-
Alkyl Chain: The three-carbon chain is nonpolar.
-
Chlorine Atom: The electronegative chlorine atom adds to the overall polarity of the molecule.
Based on these features, a predicted solubility profile can be established. The compound is expected to be most soluble in polar aprotic solvents and polar protic solvents. Its solubility in water is anticipated to be significant, though potentially not complete miscibility due to the influence of the chloropropyl group. Conversely, it is expected to have poor solubility in nonpolar solvents.
Important Note: It is crucial to distinguish this compound from the similarly named 3-chloro-N,N-dimethylpropan-1-amine . The latter is a tertiary amine (C₅H₁₂ClN) with different chemical and physical properties, including solubility. Data for the amine, which is sometimes reported as "slightly soluble in water," should not be used for the amide.[1][2]
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted solubility of this compound. This information is derived from theoretical principles and should be confirmed by experimental validation.
| Solvent Category | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | The polar amide group can hydrogen bond with water, likely overcoming the small hydrophobic tail. |
| Methanol | Very Soluble/Miscible | Small polar alcohol, highly compatible with the polar amide. | |
| Ethanol | Very Soluble/Miscible | Similar to methanol, effective at solvating the molecule. | |
| Isopropanol | Soluble | Good solubility expected, though potentially less than methanol or ethanol due to increased alkyl character. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble/Miscible | Highly polar aprotic solvent, excellent for solvating polar amides. |
| Dimethylformamide (DMF) | Very Soluble/Miscible | Structurally similar to the solute's amide portion, promoting strong intermolecular forces. | |
| Acetone | Very Soluble/Miscible | A versatile polar aprotic solvent capable of dissolving a wide range of polar organic compounds. | |
| Acetonitrile | Very Soluble/Miscible | A polar aprotic solvent that should readily dissolve the compound. | |
| Nonpolar | Hexane | Insoluble | The high polarity of the amide group is incompatible with the nonpolar nature of hexane. |
| Toluene | Sparingly Soluble | Aromatic ring provides some polarizability but is generally insufficient to dissolve the polar amide. | |
| Other | Dichloromethane (DCM) | Soluble | Intermediate polarity allows it to solvate both the polar head and the chlorinated tail effectively. |
| Diethyl Ether | Sparingly Soluble | Low polarity and limited ability to engage in strong dipole-dipole interactions with the amide. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental procedure for determining the solubility of a solid compound like this compound in a liquid solvent. This protocol is based on standard laboratory techniques for qualitative and semi-quantitative solubility assessment.[3][4][5]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, hexane)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Calibrated pipettes or graduated cylinders
-
Analytical balance
-
Spatula
-
Vortex mixer
-
pH paper (for aqueous solutions)
3.2. Procedure
-
Solvent Measurement: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a clean, dry test tube.[4]
-
Initial Solute Addition: Weigh a small, precise amount of this compound (e.g., 10 mg) and add it to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 60 seconds) to ensure thorough interaction between the solute and solvent.[4]
-
Observation: After mixing, allow the solution to stand for a moment and observe.
-
Soluble: The solid dissolves completely, leaving a clear, homogenous solution.
-
Insoluble: The solid does not dissolve, and particles are visible, either suspended or settled at the bottom.
-
Partially/Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.
-
-
Incremental Addition (for quantitative estimation): If the initial amount dissolves completely, continue adding pre-weighed portions of the solute (e.g., 10 mg increments), mixing thoroughly after each addition. Continue until the solute no longer dissolves, and a saturated solution is formed.
-
Quantification: The solubility can be expressed as the total mass of solute dissolved in the specific volume of solvent (e.g., mg/mL).
-
pH Test (for water solubility): If the compound is found to be water-soluble, test the pH of the resulting solution with litmus or pH paper to determine if the compound is acidic, basic, or neutral in nature.[5]
-
Record Results: Meticulously record the solvent used, the temperature of the experiment, and the observed solubility.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical steps for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of a solid in a liquid solvent.
References
Spectroscopic Profile of 3-chloro-N,N-dimethylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-chloro-N,N-dimethylpropanamide, a valuable chemical intermediate in various synthetic pathways. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a foundational resource for the identification, characterization, and utilization of this compound in research and development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Triplet | 2H | -CH₂-Cl |
| ~2.9 | Triplet | 2H | -CH₂-C(O) |
| ~2.95 | Singlet | 3H | -N(CH₃)₂ |
| ~3.05 | Singlet | 3H | -N(CH₃)₂ |
Note: The two N-methyl groups are diastereotopic due to hindered rotation around the amide C-N bond, and are therefore expected to be chemically non-equivalent, appearing as two distinct singlets.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Amide) |
| ~40 | -CH₂-Cl |
| ~38 | -CH₂-C(O) |
| ~37 | -N(CH₃)₂ |
| ~35 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650 | Strong | C=O stretch (Amide) |
| ~1400 | Medium | C-N stretch |
| ~750 | Medium-Strong | C-Cl stretch |
| ~2950-2850 | Medium | C-H stretch (Alkyl) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 135/137 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 100 | [M - Cl]⁺ |
| 72 | [C₃H₆NO]⁺ |
| 44 | [C₂H₆N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a small organic molecule like this compound.
NMR Spectroscopy
2.1.1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition:
-
The NMR spectrometer is typically operated at a frequency of 300-500 MHz.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.
2.1.3. ¹³C NMR Acquisition:
-
The spectrometer is operated at a corresponding frequency (e.g., 75-125 MHz for a 300-500 MHz ¹H instrument).
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Process the data to obtain a transmittance or absorbance spectrum.
Mass Spectrometry
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
-
For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion to generate the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
reactivity and stability studies of 3-chloro-N,N-dimethylpropanamide
An In-depth Technical Guide to the Reactivity and Stability of 3-chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and stability of this compound, a key intermediate in various synthetic processes. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of organic chemistry and data from structurally analogous compounds, such as other short-chain haloalkanamides and N,N-dimethylamides. The primary degradation pathways, including hydrolysis and potential intramolecular cyclization, are discussed in detail. Furthermore, this document outlines standardized experimental protocols for conducting forced degradation and stability studies, crucial for the development and registration of new chemical entities and drug products. All quantitative data from related compounds is summarized in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.
Introduction
This compound is a halogenated amide of interest in organic synthesis and potentially in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a reactive alkyl chloride and an amide functional group, dictates its chemical behavior. Understanding the reactivity and stability of this molecule is paramount for its effective use in synthesis, for ensuring the safety and efficacy of any resulting products, and for defining appropriate storage and handling conditions.
This guide will explore the principal chemical transformations that this compound may undergo, with a focus on hydrolytic degradation and intramolecular reactions. It also provides a framework for the systematic investigation of its stability through forced degradation studies, in line with regulatory expectations for pharmaceutical development.
Predicted Reactivity of this compound
The chemical reactivity of this compound is primarily governed by the electrophilic carbon atom attached to the chlorine and the amide functional group.
Hydrolysis
Hydrolysis is a major anticipated degradation pathway for this compound. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to cleavage of the amide bond to yield 3-chloropropanoic acid and dimethylamine.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This can lead to the formation of a tetrahedral intermediate that collapses to give 3-chloropropanoate and dimethylamine. Additionally, a competing SN2 reaction can occur where the hydroxide ion displaces the chloride ion to form 3-hydroxy-N,N-dimethylpropanamide. The prevailing mechanism will depend on the reaction conditions and the relative reactivity of the carbonyl carbon and the carbon bearing the chlorine atom.
Studies on related chloroacetamides have shown that hydrolysis can proceed via either intermolecular SN2 reaction, resulting in a hydroxy-substituted derivative, or through amide cleavage. The specific pathway is influenced by the substituents on the amide.
Intramolecular Cyclization
A significant potential reaction for this compound is intramolecular cyclization. Under basic conditions, the amide nitrogen can be deprotonated, and the resulting anion can act as an internal nucleophile, displacing the chloride ion to form a four-membered ring, a β-lactam (azetidin-2-one). The formation of β-lactams from 3-halopropanamides is a known synthetic route.
Stability Studies
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are essential to develop and validate stability-indicating analytical methods. The following conditions are typically employed:
-
Acidic Hydrolysis: Treatment with a mineral acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).
-
Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.
The extent of degradation is typically monitored by a stability-indicating HPLC method, aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Data Presentation
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 80°C | 2 hours - 7 days | 3-chloropropanoic acid, Dimethylamine |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 80°C | 2 hours - 7 days | 3-chloropropanoate, Dimethylamine, 3-hydroxy-N,N-dimethylpropanamide, β-lactam |
| Oxidative Degradation | 3 - 30% H₂O₂ | Room Temp. to 60°C | 24 hours - 7 days | N-oxides, other oxidation products |
| Thermal Degradation | Dry Heat | 60°C - 105°C | 24 hours - 7 days | Various decomposition products |
| Photodegradation | ICH Q1B compliant light source | Ambient | As per ICH guidelines | Photolytic cleavage or rearrangement products |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol for Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in methanol to prepare a 1 mg/mL solution.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions for HPLC analysis as described above.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the parent compound (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Inject the unstressed sample solution to determine the retention time of the parent compound.
-
Inject the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the resolution between the parent peak and the new peaks.
-
Optimize the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation (resolution > 1.5) for all peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Reactivity Pathways.
Conclusion
While specific reactivity and stability data for this compound are not extensively published, a comprehensive understanding of its likely behavior can be inferred from the chemistry of related compounds. The primary modes of degradation are anticipated to be hydrolysis of the amide bond and nucleophilic substitution at the chlorinated carbon. Intramolecular cyclization to form a β-lactam is also a plausible reaction pathway under basic conditions.
For drug development professionals, it is imperative to conduct thorough forced degradation and stability studies as outlined in this guide. The provided protocols offer a robust starting point for these investigations. The resulting data will be critical for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and for regulatory submissions. The use of a well-validated stability-indicating analytical method is the cornerstone of these studies, ensuring accurate and reliable data on the purity and degradation of this compound.
The Enigmatic Role of 3-chloro-N,N-dimethylpropanamide in Medicinal Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the direct applications of 3-chloro-N,N-dimethylpropanamide (CAS: 17268-49-4) in medicinal chemistry. However, its structural isomer, 3-chloro-N,N-dimethylpropan-1-amine (CAS: 109-54-6) and its hydrochloride salt, is a widely documented and crucial intermediate in the synthesis of numerous blockbuster drugs. This technical guide will, therefore, focus on the extensive and well-established applications of this closely related and commercially significant compound, providing a comprehensive overview of its role in the development of key therapeutic agents. Furthermore, this guide will explore the broader context of the chloropropanamide scaffold in medicinal chemistry to offer valuable insights for drug discovery and development.
Introduction: The Versatile Chloro-Alkylamine Scaffold
The chloro-alkylamine moiety is a cornerstone in pharmaceutical synthesis, offering a reactive handle for the introduction of alkylamine side chains onto various molecular scaffolds. 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, in particular, serves as a key building block for a range of drugs, primarily targeting the central nervous system.[1][2] Its utility stems from the presence of a reactive chlorine atom, which is susceptible to nucleophilic substitution, and a tertiary amine that can be crucial for biological activity and physicochemical properties.
Synthesis and Applications of 3-chloro-N,N-dimethylpropan-1-amine in Drug Manufacturing
3-chloro-N,N-dimethylpropan-1-amine is a pivotal intermediate in the synthesis of several important classes of drugs, including tricyclic antidepressants and antipsychotics.[2][3]
Tricyclic Antidepressants: Amitriptyline and Imipramine
Amitriptyline and Imipramine are tricyclic antidepressants that have been in clinical use for decades for the treatment of major depressive disorder and other conditions.[4][5] Both drugs function as serotonin-norepinephrine reuptake inhibitors, increasing the levels of these neurotransmitters in the synaptic cleft.[6][7] The synthesis of both these drugs utilizes 3-chloro-N,N-dimethylpropan-1-amine to introduce the essential dimethylaminopropyl side chain.[8][9][10]
Antipsychotics: Chlorpromazine
Chlorpromazine was one of the first antipsychotic drugs developed and is used in the treatment of schizophrenia and other psychotic disorders.[11] It primarily acts as a dopamine D2 receptor antagonist.[12][13] The synthesis of chlorpromazine also involves the incorporation of the dimethylaminopropyl side chain via 3-chloro-N,N-dimethylpropan-1-amine.
Quantitative Biological Data
The following table summarizes key quantitative data for the active pharmaceutical ingredients (APIs) synthesized using 3-chloro-N,N-dimethylpropan-1-amine.
| Drug | Drug Class | Primary Target(s) | Bioavailability | Protein Binding | Elimination Half-life |
| Amitriptyline | Tricyclic Antidepressant | SERT, NET | 45-53% | 96% | 21 hours[14] |
| Imipramine | Tricyclic Antidepressant | SERT, NET | - | - | - |
| Chlorpromazine | Antipsychotic | Dopamine D2 Receptor | - | - | - |
Experimental Protocols
General Synthesis of Tricyclic Antidepressants and Antipsychotics
The following diagram illustrates a generalized synthetic workflow for the production of tricyclic compounds using 3-chloro-N,N-dimethylpropan-1-amine.
Caption: Generalized synthetic pathway for tricyclic drugs.
Detailed Protocol for Amitriptyline Synthesis:
A common method for the synthesis of amitriptyline involves a Grignard reaction.[14]
-
Preparation of the Grignard Reagent: 3-chloro-N,N-dimethylpropan-1-amine is reacted with magnesium turnings in a suitable solvent like anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-(dimethylamino)propylmagnesium chloride.
-
Reaction with Dibenzosuberone: The Grignard reagent is then added to a solution of dibenzosuberone in an appropriate solvent. The reaction mixture is typically stirred at room temperature or with gentle heating.
-
Dehydration: The resulting tertiary alcohol intermediate is then dehydrated, often by heating with an acid catalyst (e.g., hydrochloric acid), to form the exocyclic double bond characteristic of amitriptyline.
-
Workup and Purification: The reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by crystallization or chromatography to yield pure amitriptyline.
In Vitro Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]
Caption: Workflow for determining compound cytotoxicity via MTT assay.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the plates for 72 hours.[17]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]
-
Formazan Formation: Incubate the cells for 1.5 hours at 37°C.[17]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
The broth microdilution method is a common technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19]
Caption: Workflow for determining the Minimum Inhibitory Concentration.[19]
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.[19]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~1.5 × 10^8 CFU/mL).[19]
-
Inoculation: Inoculate each well with the bacterial suspension.[19]
-
Incubation: Incubate the plates at 37°C for approximately 20 hours.[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
Signaling Pathways
Serotonin-Norepinephrine Reuptake Inhibition
Tricyclic antidepressants like amitriptyline and imipramine primarily act by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[6][7][20]
Caption: Mechanism of action of tricyclic antidepressants.
Dopamine D2 Receptor Antagonism
Antipsychotics like chlorpromazine exert their effects by blocking dopamine D2 receptors in the brain.[12][13] This blockade helps to alleviate the positive symptoms of schizophrenia.[21]
Caption: Mechanism of action of dopamine antagonist antipsychotics.
Conclusion
While the direct medicinal chemistry applications of this compound remain to be fully elucidated in publicly accessible literature, its structural isomer, 3-chloro-N,N-dimethylpropan-1-amine, is an undeniably important and versatile intermediate in the pharmaceutical industry. Its role in the synthesis of key tricyclic antidepressants and antipsychotics highlights the significance of the chloro-alkylamine scaffold in drug design and development. The synthetic accessibility and reactivity of this building block have enabled the production of life-changing medications. Further research into the biological activities of other N-substituted chloropropanamides may yet reveal novel therapeutic applications for this class of compounds. This guide provides a foundational understanding for researchers and professionals in the field, underscoring the importance of key chemical intermediates in the creation of impactful medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. biosynth.com [biosynth.com]
- 4. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. ijnc.ir [ijnc.ir]
- 9. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Amitriptyline hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Amitriptyline - Wikipedia [en.wikipedia.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 3-chloro-N,N-dimethylpropanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 3-chloro-N,N-dimethylpropanamide. The information presented herein is intended to support risk assessment and ensure safe laboratory practices when working with this compound. Due to a lack of publicly available, in-depth toxicological studies on this compound, this guide summarizes existing safety data sheet information and outlines the standard experimental protocols, based on OECD guidelines, that would be employed to determine its toxicological profile.
Physicochemical and Hazard Information
A summary of the known physical, chemical, and hazard properties of this compound is presented below. This information is critical for appropriate handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Table 2: GHS Hazard Classification for 3-chloro-N,N-dimethylpropan-1-amine hydrochloride *
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Note: Data is for the hydrochloride salt, which is closely related and provides the best available hazard information.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Toxicological Profile and Experimental Protocols
Acute Oral Toxicity (OECD 423)
The "Harmful if swallowed" classification suggests an acute oral LD₅₀ in the range of 300 to 2000 mg/kg body weight. The Acute Toxic Class Method (OECD 423) is a stepwise procedure to estimate the LD₅₀.
Experimental Protocol (Based on OECD 423):
-
Test Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.
-
Dosing: The substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
Procedure: A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step, which could be dosing another three animals at a lower or higher dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels. A necropsy of all animals is performed at the end of the study.
Skin Irritation (OECD 404)
The "Causes skin irritation" classification indicates that the substance produces reversible inflammatory changes in the skin.
Experimental Protocol (Based on OECD 404):
-
Test Animals: Albino rabbits are typically used.
-
Application: A small area of the animal's back is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.
-
Exposure: The patch is held in place with a semi-occlusive dressing for 4 hours.
-
Observation: After 4 hours, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of erythema and edema is scored, and the mean scores are used to classify the substance's irritation potential.
Eye Irritation (OECD 405)
The "Causes serious eye irritation" classification implies that the substance produces significant, but reversible, changes in the eye.
Experimental Protocol (Based on OECD 405):
-
Test Animals: Albino rabbits are the standard model.
-
Application: A single dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
Scoring: The ocular lesions are scored according to a standardized system. The reversibility of the effects is also assessed.
Genotoxicity (Ames Test - OECD 471)
No data on the genotoxic potential of this compound is publicly available. A standard initial screening test for mutagenicity is the bacterial reverse mutation assay, or Ames test.
Experimental Protocol (Based on OECD 471):
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The test measures the ability of the substance to cause mutations that restore the bacteria's ability to synthesize the required amino acid, leading to the growth of revertant colonies.
-
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.
Potential Mechanism of Toxicity and Signaling Pathways
As a chloro-substituted amide, this compound can be classified as an alkylating agent. Alkylating agents are electrophilic compounds that can react with nucleophilic sites in cells.
The primary target for many alkylating agents is DNA. They can form covalent bonds with DNA bases, leading to DNA damage. Monofunctional alkylating agents, like this compound is presumed to be, typically add an alkyl group to a single base. This can lead to base mispairing during DNA replication, DNA strand breaks, and the activation of DNA damage response pathways.
Conclusion
This compound is a chemical intermediate for which detailed public toxicological data is scarce. The available information for its hydrochloride salt indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are essential to minimize risk. While specific experimental data is lacking, this guide provides an overview of the standard methodologies that would be used to assess its toxicity. As with any chemical with an incomplete toxicological profile, it should be handled with a high degree of caution. Researchers are encouraged to seek out any new toxicological data as it becomes available.
An In-depth Technical Guide to 3-chloro-N,N-dimethylpropanamide: Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N,N-dimethylpropanamide, a halogenated amide of interest in organic synthesis and potentially in drug development. Due to the limited publicly available information on its specific discovery and historical synthesis, this document focuses on the most chemically sound and referenced methods for its preparation. The guide details the probable synthetic pathways, including the preparation of its key precursor, 3-chloropropionyl chloride, and its subsequent amidation. Experimental protocols, quantitative data from analogous reactions, and safety considerations are presented. This whitepaper aims to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction and Historical Context
The specific historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily accessible scientific literature. However, its structural components, a B-chloro amide, suggest its utility as a versatile chemical intermediate. Halogenated amides are a well-established class of compounds in organic synthesis, often serving as precursors for the introduction of various functional groups through nucleophilic substitution of the halogen. The N,N-dimethylamide moiety is a common feature in many biologically active molecules and pharmaceuticals due to its metabolic stability and influence on solubility and pharmacokinetic properties. It is plausible that this compound has been synthesized and utilized in various research and development settings as a building block for more complex molecules. Its relevance can be inferred from the use of its precursor, 3-chloropropionyl chloride, in the synthesis of a variety of compounds.[1][2][3]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 17268-49-4 | |
| Molecular Formula | C5H10ClNO | |
| Molecular Weight | 135.59 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in organic solvents. |
Synthesis of this compound
The most logical and widely practiced method for the synthesis of N,N-disubstituted amides is the reaction of an acyl chloride with a secondary amine. Therefore, the synthesis of this compound is best approached through a two-step process:
-
Synthesis of 3-chloropropionyl chloride: This key intermediate can be prepared from 3-chloropropionic acid.
-
Amidation of 3-chloropropionyl chloride: The resulting acyl chloride is then reacted with dimethylamine to yield the final product.
Step 1: Synthesis of 3-chloropropionyl chloride
3-chloropropionyl chloride is a commercially available reagent, but it can also be synthesized in the laboratory from 3-chloropropionic acid using a variety of chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are commonly used for this transformation.[4] A patent describes a method for preparing 3-chloropropionyl chloride from acrylic acid and thionyl chloride in the presence of a basic organic compound.[3] Another patent details the synthesis from 3-chloropropionic acid and phosphorus trichloride.[4]
Reaction Scheme for Step 1:
Caption: Synthesis of 3-chloropropionyl chloride.
Experimental Protocol (Representative):
This protocol is based on a patented method for the synthesis of 3-chloropropionyl chloride.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 3-Chloropropionic acid | 108.52 | 1.0 | 108.5 |
| Phosphorus trichloride | 137.33 | 0.5 | 68.7 |
Procedure:
-
In a fume hood, a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases is charged with 3-chloropropionic acid.
-
Phosphorus trichloride is added dropwise to the 3-chloropropionic acid with stirring.
-
The reaction mixture is heated to 50-90 °C. The progress of the reaction can be monitored by gas chromatography.[4]
-
After the reaction is complete, the crude 3-chloropropionyl chloride is purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (PCl₃:Acid) | 0.5:1 to 3:1 (molar ratio) | [4] |
| Reaction Temperature | 50-90 °C | [4] |
| Yield | High | [4] |
Step 2: Synthesis of this compound
The amidation of 3-chloropropionyl chloride with dimethylamine is a standard nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme for Step 2:
Caption: Synthesis of this compound.
Experimental Protocol (Proposed):
This proposed protocol is based on general procedures for the acylation of secondary amines with acyl chlorides.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 3-Chloropropionyl chloride | 126.98 | 0.1 | 12.7 g |
| Dimethylamine (2M in THF) | 45.08 | 0.11 | 55 mL |
| Triethylamine | 101.19 | 0.12 | 16.7 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
Procedure:
-
In a fume hood, a flame-dried round-bottom flask is charged with a solution of dimethylamine in THF.
-
The flask is cooled to 0 °C in an ice bath.
-
Triethylamine is added to the solution.
-
A solution of 3-chloropropionyl chloride in dichloromethane is added dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Quantitative Data for Analogous Reactions:
Applications and Significance
Although specific applications for this compound are not extensively documented, its structure suggests its potential as a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: The presence of a reactive chlorine atom allows for its use as a building block to introduce the N,N-dimethylpropanamide moiety into larger, more complex molecules. A patent describes a substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, indicating the relevance of this core structure in medicinal chemistry.[5] The related compound, 3-chloro-N,N-dimethylpropan-1-amine, is a known intermediate in the synthesis of various pharmaceuticals.[6][7][8]
-
Agrochemicals: Similar to its potential in pharmaceuticals, this compound could serve as a precursor for the synthesis of novel pesticides and herbicides.
-
Material Science: The functional groups present in this compound could be utilized in the synthesis of specialty polymers and other materials.
Safety and Handling
3-chloropropionyl chloride (precursor):
-
Hazards: Corrosive, causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.
-
Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture.
Dimethylamine (reactant):
-
Hazards: Flammable gas, toxic if inhaled. Causes severe skin burns and eye damage.
-
Handling: Should be handled as a solution in a fume hood with appropriate PPE.
-
Storage: Store in a well-ventilated area.
This compound (product):
-
Hazards: While specific data is limited, it should be handled with care as a potentially hazardous chemical. Assume it may be an irritant and harmful if swallowed or absorbed through the skin.
-
Handling: Use standard laboratory PPE when handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical intermediate with potential applications in various fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules. While its specific history is not well-documented, its synthesis can be reliably achieved through the amidation of 3-chloropropionyl chloride with dimethylamine. This guide provides a comprehensive overview of the most probable synthetic route, along with essential information for its laboratory preparation and handling. Further research into the applications and biological activity of this compound and its derivatives could reveal its full potential in drug discovery and development.
References
- 1. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 3. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 4. 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine - Opulent Pharma [opulentpharma.com]
- 5. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation with 3-chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of complex molecules, particularly in the development of novel pharmaceutical agents. The introduction of an alkyl group onto a nitrogen atom can significantly modulate the biological activity, pharmacokinetic properties, and physicochemical characteristics of a molecule. 3-chloro-N,N-dimethylpropanamide is a versatile, yet not widely documented, alkylating agent. Its structure incorporates a reactive primary alkyl chloride and a polar amide functional group, offering the potential for the introduction of a 3-(dimethylamino)-3-oxopropyl moiety onto primary and secondary amines. This functional group can serve as a key building block or a pharmacophore in drug discovery programs.
These application notes provide a detailed, generalized protocol for the N-alkylation of primary and secondary amines using this compound. It is important to note that specific literature precedence for this exact transformation is limited. Therefore, the following protocols are based on established principles of nucleophilic substitution reactions between amines and alkyl halides.[1][2] Optimization of the reaction conditions for specific substrates is highly recommended.
Reaction Principle
The N-alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.
Experimental Protocols
General Protocol for N-Alkylation of Primary and Secondary Amines
This protocol provides a general procedure for the N-alkylation of a generic amine with this compound.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent like sodium sulfate or magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5-2.0 equivalents). The choice and amount of base will depend on the reactivity of the amine and the specific reaction conditions.
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the reaction mixture. The addition can be done portion-wise or via a syringe if it is a liquid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C). The optimal temperature and reaction time will need to be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solid.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
| Entry | Amine Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | e.g., Aniline | K₂CO₃ (2.0) | MeCN | 80 | 24 | e.g., 65 |
| 2 | e.g., Aniline | Et₃N (2.0) | DMF | 60 | 18 | e.g., 72 |
| 3 | e.g., Piperidine | K₂CO₃ (1.5) | MeCN | RT | 12 | e.g., 85 |
| 4 | e.g., Piperidine | DIPEA (1.5) | DMSO | RT | 10 | e.g., 90 |
Mandatory Visualization
Experimental Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.
Caption: General experimental workflow for N-alkylation.
Signaling Pathway Analogy: Nucleophilic Attack
The following diagram provides a simplified representation of the key chemical transformation, analogous to a signaling event where a nucleophile is "activated" by a base to "target" an electrophile.
Caption: Nucleophilic substitution pathway analogy.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion of the starting amine, consider increasing the reaction temperature, using a stronger base, or switching to a more polar aprotic solvent like DMF or DMSO.
-
Over-alkylation: For primary amines, the formation of the di-alkylated product can be a significant side reaction. To minimize this, use a slight excess of the primary amine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.
-
Substrate Reactivity: The reactivity of the amine will significantly influence the reaction conditions. Electron-rich amines are generally more nucleophilic and may react under milder conditions. Electron-deficient amines may require more forcing conditions (higher temperatures, stronger bases).
Safety Precautions
-
This compound is an alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
Application Notes and Protocols for the Quantification of 3-chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 3-chloro-N,N-dimethylpropanamide. The following sections outline methodologies employing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common techniques for the analysis of small organic molecules.
Introduction
This compound is a chemical compound that may be of interest in various research and development settings, including as a potential impurity or intermediate in synthetic processes. Accurate and precise quantification is crucial for quality control and safety assessment. This document presents protocols for its determination in relevant sample matrices.
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the determination of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: A versatile method for the separation and quantification of a wide range of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of this compound. The method involves the volatilization of the sample followed by separation on a chromatographic column and detection by a mass spectrometer.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Liquid Samples - e.g., reaction mixtures, wastewater):
-
To 1 mL of the liquid sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
The extract is now ready for GC-MS analysis.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for this compound (C5H10ClNO, MW: 135.59) would need to be determined from its mass spectrum, but could include the molecular ion and characteristic fragment ions.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
-
Data Presentation: GC-MS Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90-110% |
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the quantification of this compound, particularly if the compound has a suitable chromophore for UV detection or for interfacing with a mass spectrometer.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation (e.g., in pharmaceutical formulations):
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the low UV range, e.g., 210 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Data Presentation: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
Application Note: GC-MS Analysis for Monitoring the Synthesis of 3-chloro-N,N-dimethylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of 3-chloro-N,N-dimethylpropanamide is a critical process in the manufacturing of various pharmaceutical intermediates and specialty chemicals. Precise monitoring of this reaction is essential to optimize yield, minimize byproduct formation, and ensure process safety and efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high separation efficiency and definitive compound identification. This application note provides a detailed protocol for monitoring the reaction progress by quantifying the consumption of reactants and the formation of the desired product.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and GC-MS analysis to monitor the formation of this compound, typically synthesized from 3-chloropropionyl chloride and dimethylamine.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH) (GC grade or higher).[1][2]
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Internal Standard (IS): n-Tetradecane or another suitable high-purity alkane.
-
Glassware: Autosampler vials (2 mL) with inserts, pipettes, volumetric flasks.[1]
-
Equipment: Vortex mixer, centrifuge.
Reaction Scheme
The logical relationship for the synthesis is shown below. The primary goal is to monitor the decrease in 3-chloropropionyl chloride and the increase in this compound over time.
Caption: Reaction scheme for the synthesis of this compound.
Sample Preparation Workflow
Aliquots are taken from the reaction vessel at specified time points (e.g., t=0, 15 min, 30 min, 1 hr, 2 hr) to track the reaction progress.
Caption: Step-by-step workflow from reaction sampling to data analysis.
Protocol Steps:
-
Sampling: At each time point, carefully withdraw approximately 50 µL of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 1 mL of saturated NaHCO₃ solution to stop the reaction. Vortex thoroughly.
-
Extraction: Add 1 mL of ethyl acetate containing a known concentration of the internal standard (e.g., 10 µg/mL n-tetradecane). Vortex vigorously for 1 minute to extract the organic components.[2]
-
Separation: Centrifuge the vial to ensure complete phase separation.
-
Drying: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer: Transfer the dried organic solution to a 2 mL GC autosampler vial. The sample is now ready for analysis.[1]
GC-MS Method Parameters
The following parameters are a robust starting point and may be optimized for specific instrumentation. A non-polar column like a DB-5ms or HP-5ms is generally suitable for this analysis.[3]
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temp: 60°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Data analysis involves identifying peaks based on their retention times and mass spectra, followed by quantification using the internal standard method.
Compound Identification
The identity of each peak is confirmed by comparing its mass spectrum with a reference library (e.g., NIST). Key identifying ions should be used for quantification in SIM mode.
| Compound | Expected Retention Time (min) | Molecular Weight | Key Mass Fragments (m/z) |
| 3-Chloropropionyl Chloride | ~ 5.5 | 126.96 | 91, 63, 55 |
| This compound | ~ 8.2 | 135.59 | 100, 72, 58, 44 |
| n-Tetradecane (IS) | ~ 12.1 | 198.39 | 57, 43, 71, 85 |
Note: Retention times are estimates and will vary based on the specific GC system and conditions.
Quantification
The concentration of the product can be determined by calculating the ratio of its peak area to the peak area of the internal standard (IS). A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
Response Factor (RF): RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
Concentration Calculation: Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF)
Example Reaction Monitoring Data
The following table illustrates how data can be presented to show the progress of the reaction over time.
| Time Point | Area Ratio (Product/IS) | Calculated Concentration (mg/mL) | Conversion (%) |
| 0 min | 0.00 | 0.00 | 0 |
| 15 min | 0.45 | 1.12 | 25 |
| 30 min | 0.92 | 2.30 | 51 |
| 60 min | 1.65 | 4.13 | 92 |
| 120 min | 1.78 | 4.45 | 99 |
Note: Data is for illustrative purposes only.
Conclusion
This GC-MS protocol provides a reliable and accurate method for monitoring the synthesis of this compound. The detailed steps for sample preparation and instrument parameters ensure reproducible results. By tracking reactant consumption and product formation, researchers can effectively optimize reaction conditions, leading to improved yields and process control in pharmaceutical and chemical development.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N,N-dimethylpropanamide is a chemical intermediate that can be utilized in the synthesis of various organic molecules. Its structure, featuring a reactive chloro group and a dimethylamide moiety, makes it a versatile building block in the development of novel compounds within the pharmaceutical and agrochemical industries. This document provides detailed protocols for the large-scale synthesis and subsequent purification of this compound, ensuring high yield and purity. The protocols are based on a two-step synthetic route, starting from readily available commercial reagents.
Synthesis Pathway Overview
The synthesis of this compound is proposed via a two-step process. The first step involves the synthesis of the key intermediate, 3-chloropropionyl chloride, from acrylic acid and thionyl chloride. The second step is the amidation of the synthesized 3-chloropropionyl chloride with dimethylamine to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Chloropropionyl Chloride
This protocol is adapted from a patented procedure for the high-purity synthesis of 3-chloropropionyl chloride.
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and a tail gas absorption system.
-
Acrylic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) as a catalyst
-
Water
-
Heating and cooling system
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: To the 10 L reactor, add acrylic acid (e.g., 3.0 kg, 41.6 mol), a catalytic amount of N,N-dimethylformamide (e.g., 150 g), and a small amount of water (e.g., 50 g, 2.78 mol).
-
Addition of Thionyl Chloride: Begin stirring the mixture and control the temperature of the water bath to 40-45°C. Slowly add thionyl chloride (e.g., 5.4 kg, 45.4 mol) dropwise into the reactor. The rate of addition should be controlled to maintain the reaction temperature within the specified range.
-
Reaction: After the addition of thionyl chloride is complete, continue stirring the mixture at 40-45°C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by gas chromatography (GC) if possible.
-
Purification: Once the reaction is complete, the crude 3-chloropropionyl chloride is purified by reduced pressure distillation. Assemble a vacuum distillation apparatus and carefully distill the product. Collect the fraction boiling at 58-62°C under a vacuum of approximately 0.09 MPa.
Quantitative Data:
| Parameter | Value |
| Starting Material (Acrylic Acid) | 3.0 kg (41.6 mol) |
| Reagent (Thionyl Chloride) | 5.4 kg (45.4 mol) |
| Catalyst (DMF) | 150 g |
| Water | 50 g (2.78 mol) |
| Reaction Temperature | 40-45°C |
| Reaction Time | 1-2 hours (post-addition) |
| Distillation Pressure | ~0.09 MPa |
| Boiling Point of Product | 58-62°C |
| Expected Yield | ~94% |
| Expected Purity | >99% |
Step 2: Large-Scale Synthesis of this compound
This protocol describes the amidation of 3-chloropropionyl chloride with dimethylamine. This reaction is a nucleophilic acyl substitution.
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, dropping funnel, and a cooling system.
-
3-Chloropropionyl chloride (from Step 1)
-
Dimethylamine (40% aqueous solution or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent.
-
Triethylamine or other non-nucleophilic base (if using dimethylamine hydrochloride).
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Dimethylamine Solution: In the 10 L reactor, prepare a solution of dimethylamine in an anhydrous solvent like dichloromethane. If using a 40% aqueous solution of dimethylamine, it is crucial to perform a liquid-liquid extraction to transfer the dimethylamine into an organic solvent and dry it before proceeding. Alternatively, dimethylamine gas can be bubbled directly into the cold solvent. The concentration should be carefully controlled.
-
Amidation Reaction: Cool the dimethylamine solution to 0°C using an ice bath. Slowly add the purified 3-chloropropionyl chloride from Step 1 dropwise to the stirred dimethylamine solution. The reaction is exothermic, and the temperature should be maintained at 0-5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a large separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system. For tertiary amides, recrystallization from polar solvents like ethanol, acetone, or acetonitrile can be effective.
-
Quantitative Data:
| Parameter | Suggested Value (Example) |
| Starting Material (3-Chloropropionyl Chloride) | 1.0 kg (7.87 mol) |
| Reagent (Dimethylamine) | ~2 molar equivalents |
| Solvent (DCM) | 5 L |
| Reaction Temperature | 0-5°C |
| Reaction Time | 2-4 hours (post-addition) |
| Purification Method | Vacuum Distillation/Recrystallization |
| Expected Purity | High |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis and purification of this compound.
Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
3-Chloropropionyl chloride is also corrosive and a lachrymator. Handle with care in a fume hood.
-
Dimethylamine is a flammable and corrosive gas or liquid with a strong fishy odor. It is toxic if inhaled. Ensure adequate ventilation and wear appropriate PPE.
-
The amidation reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.
Conclusion
The provided protocols offer a comprehensive guide for the large-scale synthesis and purification of this compound. By following these detailed steps and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable chemical intermediate with high yield and purity for their research and development needs. The use of readily available starting materials and established chemical transformations makes this synthetic route scalable and economically viable.
Application Notes and Protocols: 3-chloro-N,N-dimethylpropanamide in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-chloro-N,N-dimethylpropanamide as a reagent in flow chemistry. While direct, published flow chemistry protocols for this specific reagent are not widely available, its chemical properties make it a prime candidate for adaptation to continuous flow processes, particularly for the synthesis of valuable monomers and as an alkylating agent. The following sections detail proposed protocols based on established batch chemistry and the general advantages of flow synthesis.
Flow chemistry offers significant benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to scale up reactions seamlessly.[1][2][3] These advantages are particularly relevant for reactions involving potentially hazardous reagents or intermediates, high temperatures, and short-lived reactive species.
Application Note 1: Proposed Flow Synthesis of N,N-dimethylacrylamide via Thermal Elimination
Background:
N,N-dimethylacrylamide is a valuable monomer in polymer synthesis. One established method for its preparation is the thermal decomposition of this compound.[4] This elimination reaction, however, requires high temperatures, and the product is prone to polymerization.[4] Conducting this reaction in a continuous flow system can mitigate these challenges by ensuring uniform heating, minimizing reaction volume, and allowing for rapid cooling and in-line quenching, thereby reducing the formation of byproducts and polymers.
Proposed Experimental Protocol:
This protocol describes a hypothetical continuous flow setup for the thermal elimination of HCl from this compound to yield N,N-dimethylacrylamide.
1. System Setup:
-
Pumping System: A high-pressure liquid chromatography (HPLC) pump or a syringe pump capable of handling organic solvents.
-
Reagent Delivery: A solution of this compound in a high-boiling point solvent (e.g., diphenyl ether) is prepared. A polymerization inhibitor (e.g., phenothiazine) is added to the solution.
-
Reactor: A heated coil reactor made of an inert material such as stainless steel or Hastelloy. The reactor dimensions will depend on the desired scale and residence time.
-
Heating: The reactor is placed in a heating unit capable of maintaining a stable high temperature (e.g., a sand bath, oven, or a dedicated reactor heating module).
-
Back-Pressure Regulator (BPR): A BPR is installed at the outlet of the reactor to maintain the system under pressure, preventing the solvent from boiling and ensuring a stable flow.
-
Quenching and Collection: The reaction mixture exiting the BPR is immediately cooled and passed through a T-mixer where it is combined with a quenching solution (e.g., a cooled basic solution to neutralize the HCl byproduct). The product is then collected for analysis and purification.
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 M) in diphenyl ether containing a polymerization inhibitor (e.g., 0.1 mol%).
-
Prime the pump and the system with the solvent.
-
Set the reactor temperature to the desired value (e.g., 150-250 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar).
-
Once the system has stabilized, switch the pump to the reagent solution and begin the reaction.
-
The reaction mixture flows through the heated reactor, where the thermal elimination occurs.
-
The product stream is quenched and collected.
-
Samples are taken periodically for analysis by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine conversion and yield.
Data Presentation:
The following table summarizes hypothetical but realistic parameters for the proposed flow synthesis of N,N-dimethylacrylamide.
| Parameter | Value | Unit |
| Reagent Concentration | 1.0 | M |
| Flow Rate | 0.5 - 2.0 | mL/min |
| Reactor Volume | 10 | mL |
| Residence Time | 5 - 20 | min |
| Temperature | 180 - 220 | °C |
| Pressure | 10 | bar |
| Proposed Yield | >90 | % |
Diagram of Proposed Experimental Workflow:
Caption: Proposed workflow for the continuous synthesis of N,N-dimethylacrylamide.
Application Note 2: Potential of this compound as an Alkylating Agent in Flow Chemistry
Background:
The chlorine atom in this compound is susceptible to nucleophilic substitution, making this compound a potential alkylating agent. In flow chemistry, nucleophilic substitution reactions can be accelerated by using superheated conditions, where the solvent is heated above its boiling point under pressure.[1] This leads to significantly faster reaction rates and higher throughput. The precise control over stoichiometry and temperature in a flow reactor can also minimize the formation of side products.
Proposed Experimental Protocol:
This protocol outlines a general approach for a nucleophilic substitution reaction using this compound and a generic nucleophile (Nu-H) in a continuous flow system.
1. System Setup:
-
Pumping System: Two separate pumps are required to deliver the reagent streams.
-
Reagent Delivery: One stream contains a solution of this compound in a suitable solvent (e.g., acetonitrile, DMF). The second stream contains the nucleophile and, if necessary, a base in the same or a miscible solvent.
-
Mixing: The two streams are combined in a T-mixer before entering the reactor.
-
Reactor: A heated coil reactor. The material should be chosen based on the reactivity of the reagents.
-
Heating: A controlled heating system for the reactor.
-
Back-Pressure Regulator (BPR): To maintain pressure and allow for superheating.
-
Collection: The product stream is collected for analysis and purification.
2. Procedure:
-
Prepare the two reagent solutions.
-
Prime the pumps and the system with the solvent.
-
Set the reactor temperature and the back-pressure.
-
Start the pumps at the desired flow rates to achieve the desired stoichiometry and residence time.
-
The reagents mix and react in the heated coil.
-
The product is collected at the outlet.
-
The reaction is monitored by an appropriate analytical technique (e.g., LC-MS).
Data Presentation:
The following table provides representative parameters for a flow-based nucleophilic substitution.
| Parameter | Value | Unit |
| Reagent Concentration | 0.5 | M |
| Nucleophile Concentration | 0.55 | M |
| Total Flow Rate | 1.0 | mL/min |
| Reactor Volume | 5 | mL |
| Residence Time | 5 | min |
| Temperature | 100 - 150 | °C |
| Pressure | 15 | bar |
| Proposed Conversion | >95 | % |
Diagram of Logical Relationship for Nucleophilic Substitution in Flow:
Caption: Logical workflow for a nucleophilic substitution reaction in a flow system.
Safety Considerations
-
Reagent Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Flow Chemistry Advantages: Performing reactions in continuous flow minimizes the volume of hazardous materials being reacted at any given time, which significantly reduces the risk associated with exothermic events or the handling of unstable intermediates.[2][5] The enclosed nature of the system also reduces operator exposure to chemicals.
-
Pressure: Flow systems are often operated under pressure. Ensure all fittings and tubing are rated for the intended operating pressure. A pressure relief valve is a recommended safety feature.
References
- 1. “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101143832A - A kind of preparation method of N,N-dialkylacrylamide - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
step-by-step guide for the preparation of 2,3-dichloro-N,N-dimethylpropylamine
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Application Notes and Protocols: Employing 3-chloro-N,N-dimethylpropanamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential applications of 3-chloro-N,N-dimethylpropanamide in the context of solid-phase peptide synthesis (SPPS). While this reagent is not conventionally utilized in standard SPPS protocols, its chemical structure as an alkylating agent suggests a potential role in the post-synthetic modification of peptides. These notes offer a comprehensive guide, including a hypothetical protocol for peptide alkylation, alongside established standard SPPS procedures. All quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams.
Introduction to this compound
This compound is a chemical compound with the formula C5H10ClNO. Its structure features a reactive chloroalkyl group, which can act as an electrophile in nucleophilic substitution reactions. While its application in mainstream solid-phase peptide synthesis (SPPS) is not documented in publicly available literature, its potential as an alkylating agent for modifying peptide side chains warrants investigation.
Chemical Properties:
-
IUPAC Name: this compound
-
CAS Number: 17268-49-4
-
Molecular Formula: C₅H₁₀ClNO
-
Molecular Weight: 135.59 g/mol
-
SMILES: CN(C)C(=O)CCCl
Hypothetical Application: Post-Synthetic Alkylation of Peptides
Based on its chemical structure, this compound can be proposed as a reagent for the alkylation of nucleophilic amino acid residues on a peptide chain after its synthesis on a solid support. This modification can be used to introduce a stable, polar side-chain modification, potentially influencing the peptide's conformation, solubility, and biological activity.
The primary targets for alkylation on a peptide would be the side chains of cysteine (via its thiol group) and lysine (via its ε-amino group).[1] The reaction would proceed via a nucleophilic attack of the amino acid side chain on the carbon atom bearing the chlorine atom of this compound.
Proposed Signaling Pathway Modification
Peptide alkylation can be a tool to create modified peptides that can act as probes or inhibitors for specific signaling pathways. For instance, a peptide designed to interact with a kinase could be modified to enhance its binding affinity or stability.
Caption: Hypothetical inhibition of a kinase signaling pathway by an alkylated peptide.
Standard Solid-Phase Peptide Synthesis (SPPS) Protocols
While this compound is not a standard reagent, understanding the fundamentals of SPPS is crucial for any peptide-related research. The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.
General SPPS Workflow
The SPPS process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Protocol 3.2.1: Resin Swelling and First Amino Acid Loading (Wang Resin)
-
Resin Swelling: Place the desired amount of Wang resin in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).
-
Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Protocol 3.2.2: Fmoc-SPPS Elongation Cycle
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 3.2.3: Peptide Cleavage and Deprotection
-
Final Fmoc Removal: After the last amino acid coupling, remove the N-terminal Fmoc group as described in Protocol 3.2.2, step 1.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Hypothetical Protocol: Alkylation of a Cysteine-Containing Peptide on Resin
This protocol is a theoretical procedure for the use of this compound in peptide modification. It should be optimized and validated experimentally.
Prerequisites:
-
A cysteine-containing peptide has been synthesized on a solid support (e.g., Rink Amide resin) following the standard SPPS protocols described above.
-
The N-terminal Fmoc group has been removed.
-
The cysteine side chain's protecting group (e.g., Trityl) has been selectively removed, or the cleavage from the resin is performed under conditions that leave other side-chain protecting groups intact.
Protocol 4.1: On-Resin Alkylation
-
Resin Preparation: Swell the peptide-resin in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Reagent Solution: Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and a non-nucleophilic base like DIPEA (10-20 equivalents) in DMF.
-
Alkylation Reaction: Add the reagent solution to the swollen peptide-resin. Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol (Protocol 3.2.3) to release the alkylated peptide from the resin.
-
Purification and Characterization: Purify the crude alkylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry to confirm the desired modification.
Caption: Hypothetical workflow for on-resin peptide alkylation.
Data Presentation
As there is no experimental data for the use of this compound in SPPS, the following table provides a general comparison of common coupling reagents used in standard SPPS.
| Coupling Reagent | Chemical Name | Relative Speed | Cost | Notes |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Fast | Moderate | Can cause side reactions at histidine residues. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very Fast | High | Generally higher coupling efficiency and lower racemization. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Moderate | Low | Cost-effective; Oxyma Pure is used as an additive to suppress racemization. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Fast | High | Useful for sterically hindered couplings. |
Conclusion
While this compound is not a conventional reagent in solid-phase peptide synthesis, its properties as an alkylating agent suggest its potential for the post-synthetic modification of peptides. The hypothetical protocols provided herein offer a starting point for researchers interested in exploring this novel application. It is crucial to emphasize that these procedures require experimental validation and optimization. The established protocols for standard Fmoc-based SPPS serve as a foundational methodology for the synthesis of the parent peptides prior to any such modification. Researchers are encouraged to employ rigorous analytical techniques, such as HPLC and mass spectrometry, to monitor the progress of the alkylation reaction and to characterize the final product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-chloro-N,N-dimethylpropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction yield and purity of 3-chloro-N,N-dimethylpropanamide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete conversion of 3-chloropropionic acid to 3-chloropropionyl chloride | Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used. Monitor the reaction for the cessation of gas evolution (HCl and SO₂). Consider adding a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the conversion. |
| Hydrolysis of 3-chloropropionyl chloride | The reaction must be conducted under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction with dimethylamine | Ensure the stoichiometry of dimethylamine is correct. The reaction is often performed with a slight excess of the amine. For gaseous dimethylamine, ensure efficient bubbling through the reaction mixture. For solutions of dimethylamine, ensure accurate measurement. Low reaction temperature can also slow down the reaction; consider gentle warming if side reactions are not a concern. |
| Loss of product during work-up | This compound has some water solubility. Minimize the volume of aqueous washes during the extraction process. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product. |
Issue 2: Impure Product After Synthesis
| Potential Cause | Recommended Solution |
| Presence of unreacted 3-chloropropionic acid | This indicates incomplete conversion to the acid chloride. Improve the chlorination step as described above. During work-up, a wash with a dilute aqueous base (e.g., sodium bicarbonate) can remove acidic impurities. |
| Presence of unreacted 3-chloropropionyl chloride | Ensure complete reaction with dimethylamine. A quench with a small amount of water or a primary/secondary amine at the end of the reaction can consume any remaining acid chloride. |
| Formation of N,N-dimethylacrylamide | This can occur via elimination of HCl from the product, often promoted by excess base or high temperatures. Use a non-nucleophilic base (e.g., triethylamine) and maintain a controlled temperature during the reaction and work-up. |
| Polymeric or oligomeric byproducts | These can form from side reactions, especially at elevated temperatures. Maintain a low reaction temperature and consider a shorter reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the two-step, one-pot synthesis starting from 3-chloropropionic acid. The carboxylic acid is first converted to the more reactive 3-chloropropionyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted in situ with dimethylamine to form the desired amide.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: The most critical parameters are temperature, moisture control, and stoichiometry. The initial chlorination step is often exothermic and should be performed at a controlled temperature (e.g., 0-25 °C) to avoid side reactions. The subsequent amidation is also typically performed at low temperatures to minimize the formation of elimination byproducts. Strict anhydrous conditions are crucial to prevent hydrolysis of the acid chloride intermediate. Accurate control of the stoichiometry of the chlorinating agent and dimethylamine is essential for high conversion and minimal residual starting materials.
Q3: My final product has a persistent color. What is the likely cause and how can I remove it?
A3: A persistent color can be due to the presence of high-molecular-weight byproducts or impurities from the starting materials. If distillation is used for purification, ensure the distillation is performed under reduced pressure to lower the boiling point and minimize thermal decomposition which can generate colored impurities. If color persists, a charcoal treatment of the product solution followed by filtration may be effective.
Q4: What is the best method for purifying this compound?
A4: The preferred method for purification is vacuum distillation. This technique is effective at separating the product from less volatile impurities such as unreacted starting acid and salts, as well as more volatile components like the solvent and any remaining chlorinating agent. It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the product.
Data on Reaction Parameter Optimization
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound. This data is compiled from typical laboratory procedures and should be used as a guideline for optimization.
| Parameter | Condition | Effect on Yield | Effect on Purity | Recommendation |
| Chlorinating Agent | Thionyl Chloride vs. Oxalyl Chloride | Both are effective. Oxalyl chloride byproducts are gaseous, simplifying work-up. | Similar purity profiles can be achieved with both. | Oxalyl chloride with a catalytic amount of DMF is often preferred for cleaner reactions. |
| Temperature (Amidation) | -10 °C to 0 °C | Higher temperatures can lead to side reactions, reducing the yield of the desired product. | Lower temperatures generally lead to higher purity by minimizing the formation of N,N-dimethylacrylamide. | Maintain a temperature between -10 °C and 0 °C during the addition of dimethylamine. |
| Solvent | Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF) | DCM is a common and effective solvent. | The choice of an appropriate anhydrous aprotic solvent is crucial for high purity. | Use anhydrous DCM for good solubility of reactants and ease of removal. |
| Base (for HCl scavenging) | Excess Dimethylamine vs. Tertiary Amine (e.g., Triethylamine) | Using excess dimethylamine can drive the reaction to completion. A tertiary amine is an effective HCl scavenger. | Excess dimethylamine is generally acceptable. Triethylamine can be used to precisely control stoichiometry and avoid side reactions related to excess nucleophile. | Use a slight excess (1.1-1.2 equivalents) of dimethylamine or 1 equivalent of dimethylamine with 1.1 equivalents of triethylamine. |
Experimental Protocols
Synthesis of this compound from 3-chloropropionic acid
Materials:
-
3-chloropropionic acid
-
Oxalyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloropropionic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
-
Amidation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise, maintaining the temperature below 5 °C. If using gaseous dimethylamine, bubble it through the solution at a controlled rate.
-
Once the addition is complete, allow the mixture to stir at 0 °C for an additional hour and then warm to room temperature and stir for another 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
purification challenges of 3-chloro-N,N-dimethylpropanamide and solutions
Welcome to the technical support center for 3-chloro-N,N-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common purification challenges encountered with this compound and to offer potential solutions and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
When synthesizing this compound, particularly from 3-chloropropionyl chloride and dimethylamine, several impurities can arise. These typically include:
-
Unreacted starting materials: Residual 3-chloropropionyl chloride or dimethylamine.
-
Solvent residues: Depending on the solvent used for the reaction and workup (e.g., dichloromethane, toluene).
-
Byproducts from side reactions: Such as products of hydrolysis of the starting acid chloride.
-
Reagents from previous steps: If the 3-chloropropionyl chloride was generated in situ using reagents like thionyl chloride, residual sulfur compounds could be present.[1]
Q2: My purified this compound is discolored. What could be the cause and how can I fix it?
Discoloration, often a yellow or brownish tint, can be due to trace impurities or degradation products. Potential causes include residual starting materials or byproducts from the synthesis. Decolorization can often be achieved by:
-
Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product, followed by filtration.
-
Distillation: Fractional distillation under reduced pressure can separate the desired product from less volatile, colored impurities.
Q3: Can I use crystallization to purify this compound?
While crystallization is a common purification technique for solid amides, this compound is often a liquid or a low-melting solid at room temperature, which can make crystallization challenging.[2] However, if the compound is a solid, recrystallization from a suitable solvent system could be effective.[2] The choice of solvent is critical and would require experimentation with small amounts of the material.[2]
Q4: Is distillation a suitable method for purifying this compound?
Yes, vacuum distillation is a primary method for purifying liquid amides and can be effective for this compound, especially for removing non-volatile impurities. It is crucial to use a reduced pressure to avoid thermal decomposition at high temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Workup | Incomplete reaction or inefficient extraction. | Optimize reaction conditions (time, temperature, stoichiometry). Perform multiple extractions during the workup. |
| Presence of Starting Materials in Final Product | Incorrect stoichiometry or insufficient reaction time. | Ensure the correct molar ratios of reactants. Monitor the reaction to completion (e.g., by TLC or GC). |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point. | Attempt purification by vacuum distillation or column chromatography to remove impurities. |
| Decomposition During Distillation | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the distillation apparatus is free of contaminants that could catalyze decomposition. |
| Multiple Spots on TLC After Purification | Co-eluting impurities in chromatography or thermal instability. | For chromatography, try a different solvent system or a different stationary phase. For distillation, ensure the temperature is as low as possible. |
Purification Methodologies: A Comparative Overview
The table below summarizes common purification techniques that can be applied to this compound, along with their general advantages and disadvantages.
| Purification Method | Description | Advantages | Disadvantages | Best For Removing |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for large quantities. Good for removing non-volatile and some volatile impurities. | Can lead to thermal degradation if the compound is not stable at its boiling point (even under vacuum). Requires specialized equipment. | Non-volatile impurities, solvent residues, starting materials with significantly different boiling points. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution is possible. Can separate compounds with similar boiling points. | Can be time-consuming and require large volumes of solvent. May have lower recovery. | Structurally similar impurities, colored impurities. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Can yield very pure product. Relatively simple procedure if a suitable solvent is found. | Only applicable if the compound is a solid at room temperature. Finding a suitable solvent can be challenging.[2][3] | Impurities that are either much more or much less soluble in the chosen solvent than the desired product. |
| Liquid-Liquid Extraction | Partitioning of the compound and impurities between two immiscible liquid phases (e.g., aqueous and organic). | Good for initial cleanup and removing water-soluble or acid/base-reactive impurities. | Generally not sufficient for achieving high purity on its own. | Water-soluble byproducts, acidic or basic impurities. |
Experimental Workflow Visualization
The following diagrams illustrate common workflows for the synthesis and purification of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Storage and Handling of 3-Chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice for the proper storage and handling of 3-chloro-N,N-dimethylpropanamide to prevent its decomposition. By understanding the potential degradation pathways and implementing the recommended procedures, researchers can ensure the integrity and purity of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture. For extended storage, particularly when in a solvent, refrigeration at -20°C is recommended.
Q2: What are the primary causes of this compound decomposition?
A2: The main factors that can lead to the degradation of this compound are:
-
Moisture: The presence of water can lead to hydrolysis.
-
High Temperatures: Elevated temperatures can accelerate both hydrolysis and intramolecular cyclization.
-
Extreme pH: Both acidic and basic conditions can catalyze decomposition.
-
Light: While less documented, prolonged exposure to UV light may promote degradation.
-
Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and reducing agents should be avoided.
Q3: What are the likely degradation products of this compound?
A3: The two primary degradation pathways are hydrolysis and intramolecular cyclization.
-
Hydrolysis results in the formation of 3-chloropropanoic acid and dimethylamine.
-
Intramolecular cyclization leads to the formation of N,N-dimethyl-β-propiolactam and chloride ions.
Q4: How can I detect if my sample of this compound has degraded?
A4: Degradation can be detected by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts and the appearance of new peaks corresponding to the degradation products.
-
Mass Spectrometry (MS): The appearance of molecular ions corresponding to the masses of the degradation products.
-
High-Performance Liquid Chromatography (HPLC): The appearance of new peaks in the chromatogram.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Moisture absorption and potential decomposition. | Discard the reagent. For future prevention, ensure the container is tightly sealed and stored in a desiccator. |
| Unexpected peaks in NMR or HPLC analysis | Decomposition of the compound. | Compare the new peaks with the expected spectra of the degradation products (3-chloropropanoic acid, dimethylamine, N,N-dimethyl-β-propiolactam). If degradation is confirmed, a fresh batch of the reagent should be used. |
| Inconsistent or poor experimental results | Use of degraded reagent. | Verify the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC) before use. |
| Precipitate formation in solution | Formation of insoluble degradation products or reaction with an incompatible solvent. | Ensure the solvent is anhydrous and compatible with the reagent. If a precipitate forms in a recommended solvent, it is likely a sign of degradation. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Various Conditions
This protocol outlines a method to assess the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, amber glass vials under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store the vials under a matrix of conditions:
-
Temperature: -20°C, 4°C, Room Temperature (20-25°C), 40°C.
-
Humidity: Low humidity (desiccator) and high humidity (saturated salt solution chamber).
-
Light: Protected from light and exposed to ambient light.
-
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, analyze the samples using HPLC and ¹H NMR to quantify the parent compound and identify any degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and confirm the structure of degradation products.
Methodology:
-
Sample Preparation: Artificially degrade a sample of this compound by dissolving it in a solution of 0.1 M HCl and another in 0.1 M NaOH and heating gently. Also, prepare a sample in a neutral aqueous solution.
-
LC-MS Analysis:
-
Inject the prepared samples into an LC-MS system.
-
Use a suitable C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks.
-
Compare the observed m/z values with the calculated exact masses of the potential degradation products:
-
3-chloropropanoic acid (C₃H₅ClO₂)
-
Dimethylamine (C₂H₇N)
-
N,N-dimethyl-β-propiolactam (C₅H₉NO)
-
-
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and its Potential Degradation Products
| Compound | Functional Group | Predicted ¹H NMR Chemical Shift (ppm) |
| This compound | -CH₂-Cl | 3.7 - 3.9 |
| -CH₂-CO- | 2.8 - 3.0 | |
| -N(CH₃)₂ | 2.9 - 3.1 (two singlets may be observed due to restricted rotation) | |
| 3-chloropropanoic acid | -CH₂-Cl | 3.8 - 4.0 |
| -CH₂-COOH | 2.8 - 3.0 | |
| N,N-dimethyl-β-propiolactam | -CH₂-N- | 3.2 - 3.4 |
| -CH₂-CO- | 2.9 - 3.1 | |
| -N(CH₃)₂ | 2.8 - 3.0 |
Note: Predicted shifts are approximate and can vary based on solvent and other experimental conditions.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for stability testing and degradation product identification.
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on catalyst selection, reaction optimization, and troubleshooting for experiments involving 3-chloro-N,N-dimethylpropanamide. The following information is designed to address common challenges and answer frequently asked questions encountered during the synthesis and modification of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions applicable to this compound?
A1: The primary reactive site for catalytic transformations on this compound is the carbon-chlorine bond. This allows for a range of catalytic cross-coupling and substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. Key reaction types include:
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. While this can sometimes proceed without a catalyst, phase-transfer catalysts (PTCs) can significantly enhance reaction rates and yields, especially in biphasic systems.
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming C-C, C-N, and C-O bonds. Common examples include:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.
-
Heck-Mizoroki Reaction: For the formation of a carbon-carbon bond with alkenes.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with amines.
-
Q2: How do I select an appropriate catalyst for a nucleophilic substitution reaction with this compound?
A2: For nucleophilic substitution reactions, particularly when dealing with charged nucleophiles (e.g., anions of phenols, thiols, or other acidic compounds) in a biphasic system (e.g., organic solvent and water), a phase-transfer catalyst is often beneficial.
-
Common Phase-Transfer Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, tetrabutylammonium iodide - TBAI) and phosphonium salts are frequently used.
-
Selection Criteria: The choice of catalyst depends on the specific nucleophile and reaction conditions. For instance, TBAI can be more effective than TBAB in some cases due to the higher nucleophilicity of the iodide ion that can participate in a Finkelstein-type exchange with the alkyl chloride, accelerating the reaction.
Q3: What are the key considerations for optimizing a palladium-catalyzed cross-coupling reaction with this compound?
A3: Optimization of palladium-catalyzed reactions is a multi-parameter process. Key factors to consider include:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are often necessary for the coupling of alkyl chlorides.
-
Base: A suitable base is required to facilitate the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), as well as alkoxides (e.g., NaOtBu). The choice of base depends on the specific coupling partners and their sensitivity.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are typically used.
-
Temperature: Reactions may require heating to achieve a reasonable rate, often in the range of 80-120 °C.
Q4: I am observing low to no conversion in my reaction. What are the common causes and how can I troubleshoot this?
A4: Low conversion can stem from several issues. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common culprits include inactive catalyst, insufficient base, presence of moisture or oxygen, and inappropriate reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: Palladium catalyst has not been properly activated to Pd(0) or has decomposed. | - Ensure the use of high-purity palladium precursors and ligands.- Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., under nitrogen or argon).- Consider using a pre-formed Pd(0) catalyst. |
| Insufficient Base: The base is not strong enough or is not present in sufficient quantity to facilitate the catalytic cycle. | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu).- Ensure the base is finely powdered and dry.- Increase the stoichiometry of the base. | |
| Moisture or Oxygen Contamination: Water and oxygen can deactivate the catalyst and/or react with the organometallic intermediates. | - Use anhydrous solvents and oven-dried glassware.- Thoroughly degas the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Low Reaction Temperature: The activation energy for the reaction is not being overcome. | - Gradually increase the reaction temperature, monitoring for any signs of decomposition. | |
| Formation of Side Products | Homocoupling of Coupling Partner: The organometallic reagent (e.g., boronic acid) is reacting with itself. | - Optimize the stoichiometry of the reactants.- Adjust the reaction temperature and catalyst/ligand ratio. |
| Decomposition of Reactants or Product: The reaction temperature is too high, or the reaction time is too long. | - Lower the reaction temperature.- Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed. | |
| Hydrolysis of the Amide: The reaction conditions are too harsh (e.g., strongly acidic or basic at high temperatures). | - Use milder bases where possible.- Minimize reaction time and temperature. | |
| Difficulty in Product Isolation | Emulsion Formation during Workup: Especially in reactions using phase-transfer catalysts. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
| Co-elution of Product and Ligand: During column chromatography. | - Choose a ligand that has significantly different polarity from the product.- Consider using a ligand that can be easily removed by washing (e.g., a water-soluble ligand if the product is organic-soluble). |
Experimental Protocols
General Protocol for Nucleophilic Substitution using a Phase-Transfer Catalyst
This protocol provides a general guideline for the substitution of the chloro group in this compound with a generic nucleophile (Nu-H) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, thiol, or amine)
-
Base (e.g., K₂CO₃, NaOH)
-
Tetrabutylammonium bromide (TBAB)
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Organic solvent (e.g., toluene, acetonitrile)
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and the organic solvent.
-
In a separate vessel, prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).
-
Add the aqueous base solution to the reaction flask, followed by the phase-transfer catalyst, TBAB (0.05-0.1 eq.).
-
Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Data Presentation
The following table summarizes hypothetical quantitative data for a catalyst screening in a generic nucleophilic substitution reaction of this compound. This table is for illustrative purposes to demonstrate the expected format.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 5 |
| TBAB | 10 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| TBAI | 10 | K₂CO₃ | Toluene/H₂O | 100 | 10 | 92 |
| Aliquat 336 | 10 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| TBAB | 5 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |
| TBAB | 10 | NaOH | Toluene/H₂O | 80 | 16 | 78 |
Visualizations
Experimental Workflow for Catalyst Screening
Caption: Workflow for screening catalysts and reaction conditions.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
strategies for removing unreacted 3-chloro-N,N-dimethylpropanamide post-reaction
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on strategies for removing unreacted 3-chloro-N,N-dimethylpropanamide from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for significant amounts of unreacted this compound remaining in my reaction?
A1: Residual starting material can result from several factors:
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Reagent Degradation: The reagents used may have degraded due to improper storage or handling, reducing their reactivity.
-
Equilibrium Reactions: The reaction may be reversible, leading to an equilibrium mixture of reactants and products.
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of high reactant concentration.
Q2: What analytical techniques are best for detecting and quantifying residual this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and qualitatively assessing the presence of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the product and the amount of residual reactant. A reverse-phase C18 column is often a good starting point.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and provides both separation and identification of components in the mixture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying the structure of the main product and can be used to quantify impurities if distinct, non-overlapping signals are present.
Q3: My product and the unreacted starting material are both oils. How can I effectively separate them?
A3: Separating two oily substances can be challenging, but several techniques can be employed:
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase, it's possible to achieve good separation.
-
Distillation: If there is a significant difference in the boiling points of your product and this compound, fractional distillation under reduced pressure can be an effective separation method.
-
Liquid-Liquid Extraction: This can be effective if the product and the starting material have different solubilities in a pair of immiscible solvents. Modifying the pH of the aqueous phase can sometimes alter the partition coefficient of one component, aiding separation.
Troubleshooting Guides
Problem: Low product purity after initial workup.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The unreacted this compound may have similar solubility to your product in the chosen extraction solvent. |
| Solution: Perform multiple extractions (3-4 washes) with a suitable solvent. Consider a different solvent system or adjust the pH of the aqueous layer to alter the solubility of potential byproducts. | |
| Co-elution in Chromatography | The polarity of the product and the starting material may be too similar for the chosen solvent system. |
| Solution: Optimize the mobile phase for column chromatography. Try a shallower gradient or an isocratic elution with a solvent system that provides better separation on a TLC plate first. | |
| Product is a Solid but Oiled Out During Recrystallization | The concentration of impurities (including the starting material) is too high, preventing proper crystal lattice formation. |
| Solution: First, attempt an aqueous wash or pass the crude material through a short plug of silica gel to remove the bulk of the impurities. Then, proceed with recrystallization from a suitable solvent system. |
Comparison of Purification Strategies
The following table summarizes common purification techniques and their applicability to removing this compound.
| Technique | Principle | Best For... | Key Considerations |
| Aqueous Wash / Extraction | Separates compounds based on differential solubility between an organic solvent and water. | Removing water-soluble impurities or when the product has very low water solubility compared to the starting material. | This compound has an amide group and is likely to have some water solubility. Multiple washes may be required for efficient removal. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[2] | Separating mixtures of compounds with different polarities, especially when other methods fail.[2] | Can be time-consuming and requires solvent optimization. The choice of eluent is critical for good separation. |
| Distillation | Separates liquids with different boiling points. | When the desired product has a significantly different boiling point (>30 °C) from this compound. | Vacuum distillation is often necessary to prevent thermal decomposition of the product or starting material. |
| Recrystallization | Purifies a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | When the desired product is a solid and the starting material is a liquid or has different solubility characteristics. | Finding a suitable solvent in which the product is soluble when hot but insoluble when cold is crucial. |
Experimental Protocols
Protocol 1: Aqueous Extraction for Workup
This protocol is a general first step to remove water-soluble materials from a reaction mixture dissolved in an organic solvent.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 3-4) two more times with fresh deionized water.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to help remove any remaining water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
This method is used to separate the desired product from unreacted this compound based on polarity.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and the starting material (aim for a difference in Rf values of at least 0.2).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.[2]
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent and load it onto the top of the silica gel bed.[2]
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[2]
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction using TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.[2]
Process Visualizations
Caption: Diagram 1: Decision tree for selecting a purification method.
Caption: Diagram 2: General workflow for an aqueous extraction.
References
Validation & Comparative
A Comparative Analysis of 3-chloro-N,N-dimethylpropanamide and Other Alkylating Agents in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-chloro-N,N-dimethylpropanamide with other established alkylating agents. The content is designed to assist researchers in understanding the potential applications and experimental evaluation of this compound in the context of cancer therapy and other areas of drug development. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes information on its chemical class and provides a framework for its evaluation against well-characterized alkylating agents.
Mechanism of Action: The Hallmarks of Alkylating Agents
Alkylating agents exert their cytotoxic effects primarily through the covalent modification of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The reactivity of these agents stems from their ability to form highly electrophilic intermediates that readily react with nucleophilic sites on DNA bases. The N7 position of guanine is the most frequent site of alkylation, although other positions on guanine and adenine are also susceptible.[2]
The consequences of DNA alkylation are manifold and include:
-
DNA Strand Breaks: The alkylated base can be recognized and excised by DNA repair enzymes, leading to single-strand breaks.[2]
-
Abnormal Base Pairing: Alkylated guanine can mispair with thymine during DNA replication, inducing mutations.[2]
-
DNA Cross-linking: Bifunctional alkylating agents possess two reactive groups and can form covalent bonds between two different guanine bases, either on the same DNA strand (intrastrand) or on opposite strands (interstrand).[2] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step in both replication and transcription.[2]
This compound is a monofunctional alkylating agent. Unlike bifunctional agents, it has a single reactive site. Its mechanism is expected to involve the formation of a reactive aziridinium ion intermediate, which then alkylates DNA, primarily at the N7 position of guanine. This action leads to the formation of DNA adducts that can trigger DNA repair pathways and, if the damage is extensive, lead to cell death. A similar mechanism has been described for other monofunctional chloro-ethylamine derivatives.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of several well-characterized alkylating agents against various cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods.[1]
| Alkylating Agent | Cancer Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Nitrogen Mustards | ||||
| Melphalan | RPMI 8226 (Multiple Myeloma) | 72 | 1.5 | |
| MDA-MB-231 (Breast Cancer) | 48 | 5.0 | ||
| Cyclophosphamide (activated) | MCF-7 (Breast Cancer) | 48 | >100 | |
| A549 (Lung Cancer) | 72 | 50-100 | ||
| Nitrosoureas | ||||
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 | [1] |
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | [1] | |
| Alkyl Sulfonates | ||||
| Busulfan | K562 (Chronic Myeloid Leukemia) | 72 | 10-20 | |
| HL-60 (Promyelocytic Leukemia) | 48 | 3.5 | ||
| Platinum-based (Alkylating-like) | ||||
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | [1] |
Note: Data for this compound is not currently available in the public domain and would require experimental determination.
Experimental Protocols
To facilitate the evaluation of this compound and its comparison with other alkylating agents, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of the alkylating agent that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and other reference alkylating agents in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[3]
DNA Damage Quantification: Comet Assay (Alkaline)
Objective: To detect and quantify DNA single-strand breaks induced by the alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the alkylating agent for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Mix a low density of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[4]
Detection of DNA Double-Strand Breaks: γH2AX Staining
Objective: To visualize and quantify the formation of DNA double-strand breaks, a severe form of DNA damage.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat them with the alkylating agent for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (representing γH2AX) per nucleus can be counted to quantify the level of DNA double-strand breaks.[3]
Visualizing the Process: Diagrams
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: General mechanism of action for a monofunctional alkylating agent.
Caption: Experimental workflow for evaluating a novel alkylating agent.
Caption: Simplified p53-mediated DNA damage response pathway.
References
A Guide to Greener Solvents: Alternatives to DMF and Other Polar Aprotic Solvents in Chemical Synthesis
For researchers, scientists, and drug development professionals, the move towards greener and safer laboratory practices is not just an ethical imperative but a regulatory one. Traditional polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are workhorses in organic synthesis but are facing increasing scrutiny due to their reproductive toxicity and other health concerns.[1][2] This guide provides an objective comparison of emerging, more sustainable alternatives, supported by experimental data, to aid in the selection of safer and more effective solvents for your research.
The Push for Safer Alternatives
Regulatory bodies worldwide are placing stricter controls on the use of many common polar aprotic solvents. For instance, DMF, NMP, and DMAc are classified as Substances of Very High Concern (SVHC) under the European Union's REACH legislation. This has spurred the development and adoption of greener alternatives that offer comparable performance with a significantly better safety and environmental profile.
Environment, Health, and Safety (EHS) Comparison of Solvents
The selection of a solvent should not be based solely on its performance in a reaction but also on its overall EHS impact. Solvent selection guides from leading pharmaceutical companies and academic consortia like CHEM21 provide a framework for evaluating solvents based on a variety of criteria.[3][4] The following table summarizes the EHS profiles of DMF and its alternatives based on a compilation of data from these guides.
Table 1: EHS Comparison of DMF and Alternative Solvents
| Solvent | Source | Key Safety Concerns | Key Health Concerns | Key Environmental Concerns | Overall Recommendation (CHEM21) |
| N,N-Dimethylformamide (DMF) | Petrochemical | Flammable | Reproductive toxicity, liver toxicity | VOC, hazardous waste | Hazardous |
| Cyrene™ (dihydrolevoglucosenone) | Biomass (Cellulose) | High boiling point, potential for peroxide formation | Low toxicity reported | Biodegradable | Recommended |
| γ-Valerolactone (GVL) | Biomass (Lignocellulose) | Combustible | Low toxicity | Biodegradable | Recommended |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (Corncobs, bagasse) | Flammable, potential for peroxide formation | Irritant | Biodegradable, but can form VOCs | Recommended |
| N-Butylpyrrolidinone (NBP) | Petrochemical | High boiling point | Lower toxicity than NMP and DMF | Biodegradable | Problematic (due to petrochemical origin) |
| Deep Eutectic Solvents (DESs) | Various (Renewable) | Generally low flammability | Component-dependent, generally low | Biodegradable, low volatility | Varies by composition |
Performance in Key Synthetic Transformations
The viability of an alternative solvent hinges on its ability to effectively replace traditional solvents in a wide range of chemical reactions. Below, we compare the performance of several green alternatives against DMF in two of the most common and critical reactions in drug discovery and development: amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The following table presents a comparison of yields for the HATU-mediated coupling of various carboxylic acids and amines in DMF and the bio-based solvent Cyrene™.
Table 2: Comparison of Yields in HATU-Mediated Amide Coupling
| Carboxylic Acid | Amine | Solvent | Yield (%) |
| 4-Nitrobenzoic acid | Benzylamine | DMF | 95 |
| Cyrene™ | 94 | ||
| Benzoic acid | 4-Fluoroaniline | DMF | 88 |
| Cyrene™ | 91 | ||
| Boc-L-proline | L-Phenylalanine methyl ester | DMF | 75 |
| Cyrene™ | 78 | ||
| Phenylacetic acid | Morpholine | DMF | 92 |
| Cyrene™ | 90 |
Data compiled from representative literature.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. This table compares the performance of 2-MeTHF with DMF in the palladium-catalyzed coupling of various aryl halides with phenylboronic acid.
Table 3: Comparison of Yields in Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Catalyst System | Solvent | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ / K₂CO₃ | DMF | 92 |
| 2-MeTHF | 94 | ||
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos / K₃PO₄ | DMF | 89 |
| 2-MeTHF | 91 | ||
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | DMF | 85 |
| 2-MeTHF | 88 | ||
| 4-Chloroanisole | Pd(OAc)₂ / RuPhos / K₃PO₄ | DMF | 78 |
| 2-MeTHF | 81 |
Data compiled from representative literature.
Experimental Protocols
To facilitate the adoption of these greener alternatives, detailed experimental protocols for the key reactions are provided below.
General Procedure for HATU-Mediated Amide Coupling in Cyrene™
To a solution of the carboxylic acid (1.0 equiv.) in Cyrene™ (0.5 M) is added HATU (1.1 equiv.) and the amine (1.2 equiv.). The resulting mixture is stirred at room temperature for 10 minutes before the addition of N,N-diisopropylethylamine (DIPEA) (2.0 equiv.). The reaction is stirred at room temperature for 2-16 hours and monitored by LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling in 2-MeTHF
A mixture of the aryl halide (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) in 2-MeTHF (0.2 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Path to Greener Synthesis
The following diagrams illustrate key concepts in the selection and application of greener solvents.
Caption: A logical workflow for selecting a greener solvent for chemical synthesis.
Caption: The interconnected criteria for sustainable solvent selection.
Conclusion
The transition away from hazardous polar aprotic solvents like DMF is a critical step towards a more sustainable future for the chemical and pharmaceutical industries. This guide demonstrates that a range of viable alternatives exists, offering comparable or even improved performance in key synthetic reactions with significantly better EHS profiles. By consulting solvent selection guides and utilizing the experimental data and protocols provided, researchers can make informed decisions to embrace greener chemistry in their laboratories.
References
- 1. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
Spectroscopic and Crystallographic Analysis of 3-chloro-N-(4-methoxyphenyl)propanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the crystal structure and spectroscopic properties of 3-chloro-N-(4-methoxyphenyl)propanamide. The information is presented in comparison with structurally related compounds to offer a clear perspective on its physicochemical characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing detailed experimental data and protocols.
Comparative Analysis of Crystallographic Data
The three-dimensional arrangement of atoms in 3-chloro-N-(4-methoxyphenyl)propanamide has been unequivocally determined by single-crystal X-ray diffraction.[1][2] A comparison of its crystallographic parameters with those of similar chloro-N-phenylacetamide derivatives provides insights into the effects of substituent changes on the crystal packing and molecular conformation.
| Parameter | 3-chloro-N-(4-methoxyphenyl)propanamide [1] | 3-chloro-N-(4-sulfamoylphenyl)propanamide[3] | 3-chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide[4] |
| Formula | C₁₀H₁₂ClNO₂ | C₉H₁₁ClN₂O₃S | C₁₃H₁₈ClNO₃ |
| Molar Mass | 213.66 g/mol | 262.72 g/mol | 271.74 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Not specified |
| Space Group | Pbca | P2₁/c | Not specified |
| a (Å) | 9.6326 (3) | 7.7554 (4) | Not specified |
| b (Å) | 8.6650 (2) | 14.8191 (8) | Not specified |
| c (Å) | 25.7944 (8) | 9.7482 (5) | Not specified |
| β (°) | 90 | 94.181 (4) | Not specified |
| Volume (ų) | 2152.97 (11) | 1117.36 (10) | Not specified |
| Z | 8 | 4 | Not specified |
| Temperature (K) | 200 | 296 | 294 |
| R-factor | 0.036 | 0.038 | 0.060 |
Spectroscopic Characterization
The structural features of 3-chloro-N-(4-methoxyphenyl)propanamide in the solid state are further corroborated by various spectroscopic techniques.
| Spectroscopic Data | 3-chloro-N-(4-methoxyphenyl)propanamide |
| ¹³C NMR | Spectra available, detailed chemical shifts can be computed.[5][6] |
| Mass Spectrometry (GC-MS) | m/z top peak: 123, 2nd highest: 108, 3rd highest: 213.[5] |
| IR Spectroscopy | Vapor phase IR spectra are available.[5][7] |
Experimental Protocols
Synthesis and Crystallization of 3-chloro-N-(4-methoxyphenyl)propanamide
The synthesis of the title compound can be achieved via the reaction of p-anisidine with 3-chloropropanoyl chloride.[8] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution at room temperature.[1][2]
X-ray Crystallography
A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer.[1] Data collection was performed at 200 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined on F² using the SHELXL software package.[2] All non-hydrogen atoms were refined anisotropically. The nitrogen-bound H atom was located in a difference Fourier map and refined freely, while other H atoms were placed in calculated positions and refined using a riding model.[2]
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent.
-
Mass Spectrometry : GC-MS analysis can be performed to determine the molecular weight and fragmentation pattern of the compound.[5]
-
IR Spectroscopy : Infrared spectra can be obtained using an FTIR spectrometer to identify the characteristic functional groups present in the molecule.[9]
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of 3-chloro-N-(4-methoxyphenyl)propanamide.
Caption: Experimental workflow for the synthesis and structural elucidation.
Molecular and Crystal Structure Insights
In the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, the molecules are linked by N—H⋯O hydrogen bonds, forming chains along the a-axis.[1][2] The C(=O)—N(H)—Car—Car torsion angle of -33.70 (18)° indicates that the aromatic ring is not coplanar with the amide group, which limits the extent of resonance across this linkage.[1][2] The C–H⋯O contacts also contribute to the stability of the crystal packing.[1][2] The bond lengths within the amide group are typical, suggesting resonance within the amide functionality itself.[1]
References
- 1. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-N-(4-sulfamoylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc [chemsrc.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
cost-effectiveness analysis of different synthetic routes to 3-chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-effectiveness analysis of various synthetic routes to 3-chloro-N,N-dimethylpropanamide, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on reaction yields, costs of starting materials, and overall process efficiency to aid researchers and production chemists in selecting the most economical and sustainable synthetic strategy.
Executive Summary
Three primary synthetic routes to this compound have been evaluated:
-
Route 1: Amidation of 3-chloropropionyl chloride with dimethylamine.
-
Route 2: Direct amidation of 3-chloropropionic acid with dimethylamine.
-
Route 3: Reaction of acryloyl chloride with dimethylamine hydrochloride.
The analysis, based on current chemical pricing and reported experimental data, indicates that Route 1, involving the amidation of 3-chloropropionyl chloride, which is in turn synthesized from acrylic acid and thionyl chloride, appears to be the most cost-effective and efficient method. This route benefits from high yields in the formation of the acid chloride intermediate and a straightforward final amidation step.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route, assuming the production of 1 kg of this compound.
Table 1: Starting Material Costs
| Chemical | Purity | Price (USD/kg) | Supplier |
| 3-Chloropropionic Acid | 98% | 20.60 | TCI America |
| Dimethylamine (as hydrochloride) | 99% | 131.00 | Sigma-Aldrich |
| Acryloyl Chloride | 97% | 580.00 | TCI America |
| Thionyl Chloride | 99.7% | 164.05 (for 1L, density 1.631 g/mL) | Sigma-Aldrich |
| Acrylic Acid | 99% | Varies | Various |
| N,N-Dimethylacetamide (DMAC) | 99% | Varies | Various |
| Sodium Hydroxide | ≥97% | Varies | Various |
Note: Prices are subject to change and may vary based on supplier and quantity.
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1: From 3-Chloropropionyl chloride | Route 2: From 3-Chloropropionic acid | Route 3: From Acryloyl chloride |
| Starting Materials | Acrylic acid, Thionyl chloride, Dimethylamine | 3-Chloropropionic acid, Dimethylamine, Activating agent | Acryloyl chloride, Dimethylamine hydrochloride |
| Key Intermediate | 3-Chloropropionyl chloride | - | - |
| Overall Yield | ~85-90% (estimated) | Lower (typically requires harsher conditions) | Moderate (potential for side reactions) |
| Reaction Steps | 2 | 1 (with in-situ activation) or 2 | 1 |
| Process Complexity | Moderate | High (requires careful control of activation) | Moderate |
| Estimated Raw Material Cost per kg of Product | Lowest | Moderate | Highest |
| Safety & Environmental Concerns | Use of corrosive and toxic thionyl chloride. | Use of potentially hazardous activating agents. | Use of highly reactive and lachrymatory acryloyl chloride. |
Experimental Protocols
Route 1: Synthesis of this compound from 3-Chloropropionyl chloride
This route is a two-step process.
Step 1: Synthesis of 3-Chloropropionyl chloride from Acrylic Acid
-
Reaction: Acrylic acid is reacted with thionyl chloride in the presence of a catalyst (e.g., N,N-dimethylacetamide) to yield 3-chloropropionyl chloride.
-
Procedure: To a reaction vessel containing 600 g (8.33 mol) of acrylic acid and 12 g of N,N-dimethylacetamide, 1200 g (10.0 mol) of thionyl chloride is added dropwise while maintaining the temperature at 60-70 °C. After the addition is complete, the mixture is stirred for an additional hour. The crude product is then purified by vacuum distillation to yield 3-chloropropionyl chloride.[1]
-
Yield: A yield of 90.1% with a purity of 99.1% has been reported for this step.[1] An alternative procedure reports a yield of 86%.[2]
Step 2: Amidation of 3-Chloropropionyl chloride with Dimethylamine
-
Reaction: 3-Chloropropionyl chloride is reacted with dimethylamine to produce this compound.
-
General Procedure: 3-Chloropropionyl chloride is dissolved in an inert solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and an excess of dimethylamine (typically as a solution in a solvent like THF or water, or as a gas) is added slowly. The reaction is typically exothermic and is stirred until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
-
Yield: While a specific yield for this exact reaction was not found in the searched literature, similar amidation reactions of acid chlorides are known to proceed with high yields, often exceeding 95%.
Route 2: Direct Amidation of 3-Chloropropionic Acid with Dimethylamine
-
Reaction: 3-Chloropropionic acid is directly reacted with dimethylamine, typically in the presence of a coupling agent or under high temperature and pressure.
-
General Considerations: Direct amidation of carboxylic acids is generally less efficient than using the corresponding acid chloride. The reaction often requires harsh conditions (high temperatures and pressures) or the use of expensive coupling agents (e.g., carbodiimides), which increases the overall cost and complexity. The work-up procedure can also be more challenging due to the presence of unreacted starting materials and byproducts from the coupling agent.
Route 3: Reaction of Acryloyl Chloride with Dimethylamine Hydrochloride
-
Reaction: This route proposes the in-situ formation of 3-chloropropionyl chloride through a Michael addition of HCl (from dimethylamine hydrochloride) to acryloyl chloride, followed by amidation.
Mandatory Visualization
Caption: Logical workflow for the cost-effectiveness analysis.
Conclusion
Based on the available data, Route 1 , proceeding through the synthesis of 3-chloropropionyl chloride from acrylic acid and thionyl chloride followed by amidation with dimethylamine, is the most promising synthetic strategy for the cost-effective production of this compound. This route offers high yields for the formation of the key intermediate and employs a reliable and high-yielding final amidation step. While this route involves the use of hazardous materials like thionyl chloride, established industrial procedures for handling such reagents can mitigate the risks.
Further optimization of reaction conditions and purification methods for the amidation step in Route 1 could further enhance its economic viability. The development of a detailed experimental protocol for Route 3 could present a viable alternative, although it currently carries a higher degree of uncertainty regarding its efficiency and potential for side reactions. Route 2 is generally less favorable due to the lower efficiency of direct amidation of carboxylic acids.
References
Comparative Reactivity of 3-chloro-N,N-dimethylpropanamide in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical intermediates is paramount. This guide provides a comparative analysis of the reactivity of 3-chloro-N,N-dimethylpropanamide across various solvent systems, supported by experimental data from analogous compounds and detailed experimental protocols.
The reactivity of this compound is primarily governed by two competing pathways: direct solvolysis (a nucleophilic substitution reaction with the solvent) and an intramolecular cyclization to form N,N-dimethyl-β-lactam. The balance between these pathways and the overall reaction rate are highly dependent on the properties of the solvent used. This guide will delve into the mechanistic considerations and present a framework for predicting and understanding the compound's behavior in different chemical environments.
Data Presentation: Reactivity in Protic and Aprotic Solvents
While specific kinetic data for this compound is not extensively published, we can infer its reactivity from studies on analogous 3-halopropanamides and other alkyl halides capable of neighboring group participation. The following tables summarize expected trends and representative data from similar systems to illustrate the profound effect of the solvent.
Table 1: Expected Relative Rates and Major Products for the Reaction of this compound in Various Solvents
| Solvent System | Solvent Type | Expected Relative Rate | Predominant Reaction Pathway | Major Product(s) |
| Water (H₂O) | Polar Protic | Moderate | Solvolysis (Sₙ1-like) & NGP | 3-hydroxy-N,N-dimethylpropanamide, N,N-dimethyl-β-lactam |
| Ethanol (EtOH) | Polar Protic | Moderate | Solvolysis (Sₙ1/Sₙ2) & NGP | 3-ethoxy-N,N-dimethylpropanamide, N,N-dimethyl-β-lactam |
| Acetone | Polar Aprotic | Low | Sₙ2 (with trace water) | Minimal reaction without added nucleophile |
| Dimethylformamide (DMF) | Polar Aprotic | High | NGP/Sₙ2 | N,N-dimethyl-β-lactam |
| Acetonitrile (MeCN) | Polar Aprotic | High | NGP/Sₙ2 | N,N-dimethyl-β-lactam |
NGP: Neighboring Group Participation
Table 2: Representative Kinetic Data for Solvolysis of a Similar Alkyl Halide (e.g., 3-chloropropanamide) in Aqueous Ethanol Mixtures
| % Ethanol (v/v) | Solvent Polarity (Dielectric Constant) | Rate Constant (k) (s⁻¹) |
| 20 | High | (Data for analogous compound) |
| 50 | Medium-High | (Data for analogous compound) |
| 80 | Medium | (Data for analogous compound) |
| 100 | Low | (Data for analogous compound) |
(Note: Actual rate constants for this compound would need to be experimentally determined. This table illustrates the expected trend of decreasing solvolysis rate with decreasing solvent polarity in protic media.)
Mechanistic Insights and the Role of the Solvent
The reactivity of this compound is a classic example of the competition between intermolecular and intramolecular nucleophilic substitution.
-
In Polar Protic Solvents (e.g., water, ethanol): These solvents can act as nucleophiles, leading to solvolysis products (e.g., 3-hydroxy- or 3-alkoxy-N,N-dimethylpropanamide). They also stabilize the partial positive charge that develops on the carbon atom in an Sₙ1-like transition state. However, these solvents can also solvate the lone pair of electrons on the amide's carbonyl oxygen, potentially hindering its ability to act as an internal nucleophile for cyclization.
-
In Polar Aprotic Solvents (e.g., DMF, acetonitrile): These solvents do not have acidic protons and are poor hydrogen bond donors. Consequently, they do not effectively solvate the amide's carbonyl oxygen, leaving it more available to attack the electrophilic carbon bearing the chlorine atom. This leads to a significant rate enhancement for the intramolecular cyclization via neighboring group participation (NGP), forming N,N-dimethyl-β-lactam. These solvents are generally preferred for promoting the formation of the β-lactam ring.
Experimental Protocols
To quantitatively assess the reactivity of this compound in different solvent systems, the following experimental protocols can be employed.
Protocol 1: Determination of Reaction Kinetics using NMR Spectroscopy
This method allows for the in-situ monitoring of the disappearance of the starting material and the appearance of products over time.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, ethanol-d₆, acetone-d₆, DMF-d₇, acetonitrile-d₃)
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-overlapping signals)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the desired deuterated solvent with a known concentration of the internal standard.
-
Transfer the solution to an NMR tube and place it in the NMR spectrometer, which has been pre-calibrated and set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a unique proton on the starting material and the product(s).
-
Calculate the concentration of the reactant and product(s) at each time point relative to the integral of the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant.
Protocol 2: Product Distribution Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying the products formed at the end of the reaction.
Materials:
-
This compound
-
A range of protic and aprotic solvents
-
Thermostatted reaction vessel
-
Quenching solution (e.g., cold water or a suitable organic solvent)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument
Procedure:
-
Set up a series of reactions by dissolving a known amount of this compound in each of the selected solvents in a thermostatted reaction vessel.
-
Allow the reactions to proceed for a predetermined amount of time (sufficient for significant conversion).
-
Quench the reactions by adding a suitable quenching solution.
-
Extract the organic products using an appropriate extraction solvent.
-
Dry the organic layer over an anhydrous drying agent and carefully remove the solvent under reduced pressure.
-
Analyze the resulting residue by GC-MS to identify the products based on their mass spectra and retention times.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the competing reaction pathways and a typical experimental workflow for studying the kinetics of this system.
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for kinetic analysis using NMR.
A Comparative Guide to the Synthesis of 3-chloro-N,N-dimethylpropanamide: An Overview of Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a literature-based comparison of synthetic routes for 3-chloro-N,N-dimethylpropanamide, a valuable building block in organic synthesis. The primary focus is on the yields and experimental protocols of the most common synthetic pathways.
The synthesis of this compound is predominantly a two-step process. The first step involves the formation of the key intermediate, 3-chloropropionyl chloride, followed by its amidation with dimethylamine.
Two-Step Synthesis of this compound
The logical flow for the primary synthesis route is outlined below:
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 3-chloropropionyl chloride
The most prevalent method for the synthesis of 3-chloropropionyl chloride involves the reaction of acrylic acid with thionyl chloride. The addition of a catalyst, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide, is often employed to facilitate the reaction. This one-step process is attractive due to its efficiency and high yields.
| Starting Material | Reagent | Catalyst | Temperature | Yield (%) | Reference |
| Acrylic Acid | Thionyl Chloride | N,N-dimethylformamide, Water | 40-45 °C | 94.7 | [1] |
| Acrylic Acid | Thionyl Chloride | N,N-dimethylacetamide, Water | 60-70 °C | 90.1 | [1] |
| Acrylic Acid | Trichlorotoluene | Ferric Chloride | 120 °C | 97.6 | [2] |
| Acrylic Acid | Thionyl Chloride | N,N-dimethylformamide | 70 °C | 70.3 - 83.6 | [3] |
| 3-chloropropionic acid | Phosphorus trichloride | - | 70-75 °C | High (not quantified) | [4] |
Experimental Protocol: Synthesis of 3-chloropropionyl chloride from Acrylic Acid and Thionyl Chloride[1]
In a 500 ml glass four-port reaction bottle equipped with a glass condenser and a tail gas absorption device, 300 g (4.16 mol) of acrylic acid, 15 g of N,N-dimethylformamide, and 5 g (0.27 mol) of water are added and stirred. Thionyl chloride (540 g, 4.40 mol) is then added dropwise, maintaining the temperature at 40-45 °C using a water bath. After the addition is complete, the mixture is stirred for 1 hour at the same temperature. The crude product is then purified by reduced pressure distillation, collecting the distillate at 58-62 °C under a vacuum of 0.09 MPa to yield 503.5 g of 3-chloropropionyl chloride (99.4% purity, 94.7% yield).
Step 2: Amidation of 3-chloropropionyl chloride
A general procedure for the amidation of an acyl chloride, known as the Schotten-Baumann reaction, can be adapted for this synthesis.
General Experimental Protocol: Amidation of an Acyl Chloride (Schotten-Baumann Reaction)[6]
A solution of dimethylamine in an aprotic solvent such as dichloromethane (DCM) is prepared with an equimolar amount of a base (e.g., triethylamine or pyridine). To this stirring solution, 1 to 2 equivalents of 3-chloropropionyl chloride are added. The reaction is typically stirred at room temperature for 8-16 hours. The reaction is then quenched with water and the product is extracted with an organic solvent.
Alternative Synthesis Pathway
An alternative, though less direct, approach to amides involves the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine.
Caption: Alternative synthesis using a coupling reagent.
This method avoids the need to first synthesize the acyl chloride. However, these coupling reagents can be expensive, and the purification of the final product from the reaction byproducts can sometimes be challenging.
Conclusion
The most efficient and high-yielding reported synthesis of this compound proceeds through a two-step process: the formation of 3-chloropropionyl chloride from acrylic acid and a chlorinating agent, followed by amidation with dimethylamine. The synthesis of the 3-chloropropionyl chloride intermediate has been demonstrated to achieve yields of over 90%. While a specific yield for the subsequent amidation to the final product is not explicitly documented in the reviewed literature, analogous reactions suggest that this step is also likely to be high-yielding. For researchers requiring this compound, the two-step synthesis starting from acrylic acid represents a robust and efficient approach.
References
- 1. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 2. Preparation method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 4. CN1349969A - Prepn of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 5. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
A Comparative Guide to the Mutagenic Activity of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic activity of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride and its structural analogs. The information presented herein is intended to assist researchers in making informed decisions regarding the use of this compound in various scientific applications.
Executive Summary
3-chloro-N,N-dimethylpropan-1-amine hydrochloride is a chemical intermediate known for its utility in the synthesis of various pharmaceutical agents. However, its structural similarity to nitrogen mustards raises concerns about its potential mutagenicity. This guide summarizes the available data on its mutagenic activity from key in vitro and in vivo assays and compares it with related chloro-alkylamines.
Mechanism of Mutagenicity: DNA Alkylation
As a monofunctional nitrogen mustard-type compound, the mutagenic activity of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride is understood to proceed via DNA alkylation. The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine. This covalent modification of DNA can lead to base mispairing during replication, ultimately resulting in mutations.
Mechanism of DNA alkylation by 3-chloro-N,N-dimethylpropan-1-amine.
Comparative Mutagenicity Data
A critical aspect of assessing the safety of a chemical is the quantitative evaluation of its mutagenic potential. The following table summarizes the available data from Ames tests and in vivo micronucleus assays for 3-chloro-N,N-dimethylpropan-1-amine hydrochloride and its structural analogs. Due to the limited availability of public quantitative data for the target compound and its direct analogs, data for other representative monofunctional alkylating agents are included for comparison, with the understanding that direct extrapolation should be made with caution.
| Compound | Assay | Test System | Metabolic Activation (S9) | Concentration/Dose | Result |
| 3-chloro-N,N-dimethylpropan-1-amine HCl | Ames Test | Salmonella typhimurium TA100, TA1535 | With and Without | Data not available | Positive |
| Micronucleus | Mouse bone marrow | N/A | Data not available | Negative | |
| 2-chloro-N,N-dimethylethanamine HCl | Ames Test | Data not available | Data not available | Data not available | Reported as genotoxic and mutagenic |
| Methyl Methanesulfonate (MMS) (Comparator) | Ames Test | Salmonella typhimurium TA100 | Without | 0.5 µmol/plate | ~1200 revertants (significant increase) |
| Micronucleus | Mouse bone marrow | N/A | 40 mg/kg | ~2.5% micronucleated polychromatic erythrocytes | |
| Ethyl Methanesulfonate (EMS) (Comparator) | Ames Test | Salmonella typhimurium TA100 | Without | 5 µmol/plate | ~1500 revertants (significant increase) |
| Micronucleus | Mouse bone marrow | N/A | 200 mg/kg | ~3.0% micronucleated polychromatic erythrocytes |
Disclaimer: The data for MMS and EMS are representative and sourced from publicly available studies. The absence of detailed quantitative data for 3-chloro-N,N-dimethylpropan-1-amine hydrochloride and its direct analogs in the public domain is a significant data gap.
Experimental Protocols
A standard battery of tests is typically employed to assess the mutagenic potential of a substance. This includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo mammalian erythrocyte micronucleus test.
Standard workflow for assessing mutagenic activity.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test substance is incubated with the bacterial strains, and if it is a mutagen, it will cause reverse mutations, enabling the bacteria to regain the ability to synthesize histidine and form visible colonies.
-
Methodology:
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101). These strains detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure (Plate Incorporation Method):
-
The test substance at various concentrations, the bacterial culture, and, if required, the S9 mix are added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.
-
Mammalian Erythrocyte Micronucleus Test - OECD 474
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. In developing erythrocytes (polychromatic erythrocytes, PCEs), the main nucleus is expelled, but any micronuclei formed remain in the cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates that the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).
-
Methodology:
-
Test System: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours after the last dose).
-
Slide Preparation and Analysis: The collected cells are smeared on slides, stained, and analyzed microscopically for the presence of micronuclei in PCEs. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.
-
Conclusion
The available evidence indicates that 3-chloro-N,N-dimethylpropan-1-amine hydrochloride is mutagenic in the Ames test, consistent with its mechanism of action as a DNA alkylating agent. However, a significant gap exists in the public domain regarding quantitative data for this compound and its close structural analogs. The negative result in the in vivo micronucleus assay for the parent compound suggests that it may not express its mutagenic potential systemically in a whole animal model, possibly due to detoxification or pharmacokinetic properties. Researchers and drug development professionals should exercise caution and consider generating further quantitative mutagenicity data before employing this compound in applications where genotoxic impurities are a concern.
Safety Operating Guide
Safe Disposal of 3-chloro-N,N-dimethylpropanamide: A Procedural Guide
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-chloro-N,N-dimethylpropanamide, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this substance.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors or dust.[1][2]
Hazard Identification and Classification
This compound and its hydrochloride salt are classified as hazardous materials. Understanding these classifications is crucial for safe handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in accordance with local, regional, and national regulations.[3] Do not dispose of this chemical down the drain.[1][4]
1. Waste Segregation:
-
It must be collected separately from non-halogenated organic waste.[4][6]
-
Use a designated, clearly labeled waste container for "Halogenated Organic Waste".[1][5] These containers are often color-coded (e.g., green) for easy identification.[5]
2. Container Management:
-
Use only approved hazardous waste containers, which should be in good condition and compatible with the chemical.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Keep a log of the contents, noting the approximate amount of waste added.[4][5]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[6][7]
-
Keep the waste container securely closed when not in use.[4][7]
3. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated satellite accumulation area, such as a fume hood or a dedicated hazardous waste cabinet.[1][6]
-
Store locked up and in a well-ventilated place.[3]
-
Secondary containment (e.g., a tray that can hold the entire volume of the container) is recommended.[6]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Follow your institution's specific procedures for the disposal of empty hazardous material containers.
5. Accidental Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[8]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as diatomite or universal binders.[8]
-
Collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[9]
-
Decontaminate the spill area.[8]
-
Dispose of all cleanup materials as hazardous waste.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[4]
-
Final disposal of halogenated organic waste is typically through regulated hazardous waste incineration.[5]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. ethz.ch [ethz.ch]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 3-chloro-N,N-dimethylpropanamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides essential safety and logistical information for the use of 3-chloro-N,N-dimethylpropanamide (CAS: 17268-49-4), including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Based on available safety data, the following pictograms and hazard statements apply:
Pictogram:
-
GHS07: Harmful
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile, neoprene). |
| Skin and Body Protection | Impervious clothing | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.
-
Preparation :
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling :
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling the compound.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Disposal :
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.
-
-
Spill Management :
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
